molecular formula C23H39NO2 B1668413 Cetaben CAS No. 55986-43-1

Cetaben

Cat. No.: B1668413
CAS No.: 55986-43-1
M. Wt: 361.6 g/mol
InChI Key: QXWKHSSBFQDQPR-UHFFFAOYSA-N
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Description

Cetaben (CAS 55986-43-1) is a unique, PPARα-independent peroxisome proliferator recognized for its hypolipidemic activity in research applications. It functions as a non-fibrotic agent that effectively reduces serum cholesterol and triglyceride concentrations. Its primary mechanism of action for lowering cholesterol is through the inhibition of cholesterol biosynthesis . In vitro studies demonstrate that exposure of HepG2 and MH1C1 cells to this compound induces substantial micromorphological and ultrastructural alterations. Treatment with 10 µM this compound for 24 hours leads to the development of diverse peroxisomal populations, including dumbbell- and cup-shaped features, while higher concentrations (100 µM) cause the Golgi apparatus to break down into vesicles . In vivo efficacy is confirmed in animal models, where oral administration (gavage) of this compound at doses ranging from 50 to 100 mg/kg body weight over ten days significantly increases the activity of peroxisomal enzymes in the liver and kidneys. The maximum effect on enzyme activity is observed at a dose of 250 mg/kg . This compound is provided as a white to off-white solid powder with a molecular formula of C₂₃H₃₉NO₂ and a molecular weight of 361.56 g/mol . This product is intended for research purposes only and is not for human use.

Properties

IUPAC Name

4-(hexadecylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26/h16-19,24H,2-15,20H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWKHSSBFQDQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64059-66-1 (mono-hydrochloride salt)
Record name Cetaben [INN]
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DSSTOX Substance ID

DTXSID70204558
Record name Cetaben
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Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55986-43-1
Record name 4-(Hexadecylamino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55986-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetaben [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055986431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetaben
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETABEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTL5W0113X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cetaben's Core Mechanism in Lipid Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetaben, also known as sodium p-(hexadecylamino)benzoate, has demonstrated notable antiatherosclerotic properties. This technical guide delves into the core mechanism of action of this compound in lipid metabolism, focusing on its well-documented role as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This inhibition directly impacts cholesterol esterification, a critical process in the development of atherosclerotic plaques. Understanding this mechanism is paramount for researchers and professionals involved in the development of novel lipid-lowering and anti-atherosclerotic therapies.

Core Mechanism of Action: Inhibition of ACAT

The primary mechanism through which this compound exerts its effects on lipid metabolism is the inhibition of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters. These esters are then stored in lipid droplets within cells, including macrophages in the arterial wall. An accumulation of these lipid-laden macrophages, known as foam cells, is a hallmark of atherosclerosis.

By inhibiting ACAT, this compound effectively reduces the formation of cholesteryl esters. This leads to a decrease in the storage of cholesterol within the arterial walls, thereby mitigating the development of atherosclerotic lesions. In vitro studies have confirmed this inhibitory effect, demonstrating that this compound sodium effectively inhibits the esterification of cholesterol catalyzed by a crude preparation of ACAT isolated from cholesterol-fed rabbit aortae, with an inhibition constant (Ki) of 7.4 x 10⁻⁵ M[1].

This direct action on the aortic wall suggests that this compound's antiatherosclerotic activity is not solely dependent on its systemic lipid-lowering effects but also involves a localized vascular mechanism[1].

Quantitative Data from In Vivo Studies

An in vivo study conducted on hypercholesterolemic rabbits provides quantitative evidence of this compound's efficacy. The administration of this compound sodium resulted in significant reductions in both plasma cholesterol and the accumulation of sterols in the aorta.

Treatment GroupDosageChange in Plasma CholesterolChange in Aortic Sterol ContentAortic Sterol Composition
This compound Sodium113 mg/kg/dayDecreasedDecreasedReduction in esterified sterol
This compound Sodium27 mg/kg/dayNo significant changeDecreased depositionNot specified

Table 1: Summary of the effects of this compound Sodium in hypercholesterolemic rabbits. Data extracted from a study on the antiatherogenic activity of this compound sodium.[1]

Key Experimental Protocols

In Vitro ACAT Inhibition Assay

The following protocol outlines the methodology used to determine the in vitro inhibitory effect of this compound on ACAT activity in rabbit aortae.

1. Preparation of Aortic Microsomes:

  • Aortae are excised from cholesterol-fed rabbits.
  • The tissue is homogenized in a suitable buffer (e.g., sucrose (B13894) solution).
  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the ACAT enzyme.

2. ACAT Activity Assay:

  • The microsomal preparation is incubated with a reaction mixture containing:
  • A cholesterol substrate (e.g., [¹⁴C]cholesterol).
  • A fatty acyl-CoA substrate (e.g., oleoyl-CoA).
  • A buffer to maintain optimal pH.
  • Varying concentrations of this compound sodium or a vehicle control.
  • The reaction is allowed to proceed for a defined period at a controlled temperature.

3. Quantification of Cholesteryl Esters:

  • The reaction is terminated, and the lipids are extracted.
  • The cholesteryl esters are separated from free cholesterol using thin-layer chromatography (TLC).
  • The amount of radiolabeled cholesteryl ester formed is quantified using liquid scintillation counting.

4. Data Analysis:

  • The rate of cholesteryl ester formation is calculated for each this compound concentration.
  • The inhibition constant (Ki) is determined by analyzing the enzyme kinetics, for example, using a Lineweaver-Burk plot.

Visualizations

Cetaben_ACAT_Inhibition cluster_Cell Macrophage in Arterial Wall Cholesterol Free Cholesterol ACAT ACAT Enzyme Cholesterol->ACAT AcylCoA Acyl-CoA AcylCoA->ACAT CholesterylEster Cholesteryl Esters ACAT->CholesterylEster LipidDroplet Lipid Droplet (Storage) CholesterylEster->LipidDroplet FoamCell Foam Cell Formation LipidDroplet->FoamCell Atherosclerosis Atherosclerosis FoamCell->Atherosclerosis This compound This compound This compound->Inhibition Inhibition->ACAT

Caption: this compound inhibits the ACAT enzyme, reducing cholesteryl ester formation and foam cell development.

ACAT_Inhibition_Assay_Workflow Start Start: Excise Aortae from Cholesterol-Fed Rabbits Homogenize Homogenize Aortic Tissue Start->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Microsomes Isolate Microsomal Fraction (Contains ACAT) Centrifuge->Microsomes Incubate Incubate Microsomes with: - [¹⁴C]Cholesterol - Oleoyl-CoA - this compound (Varying Concentrations) Microsomes->Incubate Extract Lipid Extraction Incubate->Extract Separate Separate Lipids by TLC Extract->Separate Quantify Quantify [¹⁴C]Cholesteryl Esters (Scintillation Counting) Separate->Quantify Analyze Data Analysis: Determine Ki for this compound Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for the in vitro ACAT inhibition assay.

References

Pharmacological Properties of Cetaben Sodium: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetaben sodium, also known as sodium p-(hexadecylamino)benzoate, is a hypolipidemic agent with demonstrated anti-atherosclerotic properties in preclinical models.[1] Its primary mechanism of action involves the inhibition of the enzyme fatty acyl-CoA:cholesterol acyltransferase (ACAT), a key player in cellular cholesterol esterification and storage. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound sodium, including its mechanism of action, pharmacodynamics, and available preclinical data. Due to the limited publicly available information on the pharmacokinetics and clinical development of this compound sodium, this paper also contextualizes its properties within the broader class of ACAT inhibitors. All quantitative data is summarized in structured tables, and detailed experimental protocols from cited preclinical studies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of lipids and fibrous elements in the inner lining of arteries, remains a leading cause of cardiovascular disease worldwide. A central process in the development of atherosclerosis is the accumulation of cholesteryl esters within macrophages in the arterial wall, leading to the formation of foam cells. The enzyme acyl-CoA:cholesterol acyltransferase (ACAT) plays a crucial role in this process by catalyzing the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets.[2][3] Inhibition of ACAT has therefore been a significant area of research for the development of anti-atherosclerotic drugs.

This compound sodium has been identified as an inhibitor of ACAT and has shown potential in reducing the development of atherosclerotic lesions in animal models.[4] This document serves as a technical resource for researchers and drug development professionals, consolidating the available scientific information on the pharmacological properties of this compound sodium.

Mechanism of Action

The primary mechanism of action of this compound sodium is the inhibition of fatty acyl-CoA:cholesterol acyltransferase (ACAT).[4] ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is crucial for the storage of excess cholesterol within cells. In the context of atherosclerosis, ACAT1 is the predominant isoform in macrophages, and its activity contributes to the transformation of macrophages into foam cells.

By inhibiting ACAT, this compound sodium is proposed to reduce the accumulation of cholesteryl esters in the arterial wall. This inhibition leads to an increase in intracellular free cholesterol, which can have several downstream effects, including the stimulation of cholesterol efflux from macrophages to HDL particles, a key step in reverse cholesterol transport.

Signaling Pathway of ACAT Inhibition

The following diagram illustrates the proposed signaling pathway affected by this compound sodium through the inhibition of ACAT.

ACAT_Inhibition_Pathway cluster_macrophage Macrophage ldl LDL ldlr LDL Receptor ldl->ldlr Uptake free_cholesterol Free Cholesterol ldlr->free_cholesterol acat ACAT free_cholesterol->acat efflux Cholesterol Efflux (to HDL) free_cholesterol->efflux Promotes cholesteryl_esters Cholesteryl Esters acat->cholesteryl_esters Esterification lipid_droplet Lipid Droplet (Foam Cell Formation) cholesteryl_esters->lipid_droplet This compound This compound Sodium This compound->acat Inhibits

Proposed mechanism of this compound sodium via ACAT inhibition.

Pharmacodynamics

The pharmacodynamic effects of this compound sodium are primarily related to its anti-atherosclerotic and hypolipidemic activities observed in preclinical studies.

Anti-Atherosclerotic Effects

In a study using hypercholesterolemic rabbits, this compound sodium demonstrated a reduction in the development of atherosclerotic lesions. The effects were observed at different dosages, indicating a dose-dependent response.

Effects on Lipid Metabolism

This compound sodium has been shown to influence lipid profiles in animal models. Its inhibitory action on ACAT is directly linked to a reduction in the esterification of cholesterol in the aorta.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound sodium from preclinical studies.

Table 1: In Vitro ACAT Inhibition by this compound Sodium

ParameterValueSource
Inhibition Constant (Ki)7.4 x 10-5 M[2]

Table 2: In Vivo Efficacy of this compound Sodium in Hypercholesterolemic Rabbits

DosageEffect on Plasma CholesterolEffect on Aortic Sterol DepositionEffect on Atherosclerotic LesionsSource
27 mg/kg/dayNo significant effectDecreasedDecreased development in the abdominal aorta[2]
113 mg/kg/dayDecreasedDecreasedAppeared to decrease the incidence of gross lesions[2]

Pharmacokinetics (ADME)

Detailed information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound sodium is not extensively available in the public domain. As a p-aminobenzoic acid derivative with a long alkyl chain, it can be hypothesized that its absorption might be influenced by its lipophilicity. Further studies would be required to elucidate its pharmacokinetic profile.

Preclinical Studies

The primary evidence for the pharmacological activity of this compound sodium comes from a key preclinical study conducted in rabbits.

Experimental Protocol: Anti-atherosclerotic Activity in Rabbits
  • Animal Model: Male New Zealand White rabbits.

  • Diet: Fed a hypercholesterolemic diet (2% cholesterol).

  • Induction of Atherosclerosis: Aortic de-endothelialization was performed using a balloon catheter to induce lesion formation.

  • Drug Administration: this compound sodium was administered orally at doses of 27 mg/kg/day and 113 mg/kg/day.

  • Parameters Measured:

    • Plasma cholesterol levels.

    • Aortic total and esterified sterol content.

    • Gross and microscopic examination of atherosclerotic lesions in the aorta.

  • In Vitro Assay:

    • A crude preparation of fatty acyl CoA:cholesterol acyl transferase was isolated from the aortas of cholesterol-fed rabbits.

    • The inhibitory activity of this compound sodium on the esterification of cholesterol was measured to determine the inhibition constant (Ki).

Experimental Workflow

The following diagram outlines the workflow of the key preclinical study investigating the anti-atherosclerotic effects of this compound sodium.

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Groups cluster_analysis Analysis animal_model Hypercholesterolemic Rabbits diet 2% Cholesterol Diet animal_model->diet invitro_assay In Vitro ACAT Inhibition Assay animal_model->invitro_assay Aorta Isolation induction Aortic De-endothelialization diet->induction control Control Group induction->control low_dose This compound Sodium (27 mg/kg/day) induction->low_dose high_dose This compound Sodium (113 mg/kg/day) induction->high_dose plasma_analysis Plasma Cholesterol Measurement control->plasma_analysis aortic_analysis Aortic Sterol Content Analysis control->aortic_analysis lesion_analysis Atherosclerotic Lesion Assessment control->lesion_analysis low_dose->plasma_analysis low_dose->aortic_analysis low_dose->lesion_analysis high_dose->plasma_analysis high_dose->aortic_analysis high_dose->lesion_analysis

Workflow of the preclinical rabbit study.

Clinical Trials

To date, there is no publicly available data from clinical trials investigating the safety and efficacy of this compound sodium in humans. The development of ACAT inhibitors for atherosclerosis has faced challenges, with several candidates failing to demonstrate significant clinical benefit in human trials, which may have influenced the clinical development trajectory of this compound sodium.

Conclusion and Future Directions

This compound sodium is a potent inhibitor of ACAT with demonstrated anti-atherosclerotic effects in a preclinical rabbit model. Its ability to reduce cholesterol esterification in the aorta provides a clear mechanistic basis for its observed efficacy. However, a significant gap in knowledge exists regarding its pharmacokinetic properties, long-term safety, and efficacy in humans.

Future research should focus on:

  • Comprehensive pharmacokinetic profiling (ADME) of this compound sodium.

  • In-depth studies to elucidate its effects on various signaling pathways beyond ACAT inhibition.

  • Toxicology and safety pharmacology studies to assess its potential for clinical development.

  • Well-designed clinical trials to evaluate its safety and efficacy in patients with atherosclerosis, should the preclinical data warrant further investigation.

The information presented in this whitepaper provides a foundational understanding of the pharmacological properties of this compound sodium, highlighting both its potential as an anti-atherosclerotic agent and the critical need for further research to fully characterize its therapeutic utility.

References

Initial Studies on Cetaben for Atherosclerosis Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. A key pathological feature of atherosclerosis is the accumulation of cholesteryl esters within macrophage foam cells in the arterial intima. Acyl-CoA:cholesterol acyltransferase (ACAT) is the intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. Its inhibition has been a therapeutic target for mitigating the progression of atherosclerosis. This technical guide provides an in-depth overview of the initial studies on Cetaben (sodium p-aminomethylbenzoate), a compound identified for its potential anti-atherosclerotic properties through the inhibition of ACAT.

Core Mechanism of Action: ACAT Inhibition

This compound's primary mechanism of action in the context of atherosclerosis is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT). There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed and is the predominant isoform in macrophages, playing a crucial role in the formation of foam cells, a hallmark of atherosclerotic lesions. By inhibiting ACAT1, this compound is proposed to reduce the accumulation of cholesteryl esters within macrophages, thereby potentially slowing the progression of atherosclerosis.[1][2][3]

Preclinical In Vivo Studies in Rabbit Models

The foundational research on this compound's anti-atherosclerotic effects was conducted in hypercholesterolemic rabbits, a well-established animal model for studying atherosclerosis. These studies aimed to evaluate the impact of this compound on plasma lipid profiles, aortic cholesterol deposition, and the development of atherosclerotic lesions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial in vivo studies of this compound.

Dose Effect on Plasma Cholesterol Effect on Aortic Sterol Deposition Effect on Gross Atherosclerotic Lesions
113 mg/kg/dayDecreasedDecreasedApparent Decrease in Incidence
27 mg/kg/dayNo significant hypocholesteremic activity observedDecreasedDecreased development in the abdominal aorta

Table 1: In Vivo Effects of this compound in Cholesterol-Fed Rabbits.[4]

Parameter Value Description
Ki (Inhibitory Constant)7.4 x 10-5 MThis value represents the concentration of this compound required to produce half-maximum inhibition of fatty acyl CoA:cholesterol acyl transferase (ACAT) in vitro, indicating its potency as an ACAT inhibitor.[4]

Table 2: In Vitro Inhibitory Activity of this compound.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols employed in the initial studies of this compound, based on established practices in the field.

In Vivo Atherosclerosis Rabbit Model
  • Animal Model: Male New Zealand White rabbits are typically used for these studies.

  • Induction of Hypercholesterolemia: The rabbits are fed a cholesterol-rich diet (e.g., 0.5-2% cholesterol supplemented with fat) for a specified period to induce high blood cholesterol levels, a primary driver of atherosclerosis.[5][6]

  • Induction of Endothelial Injury: To accelerate and localize lesion formation, a technique such as balloon catheter-induced de-endothelialization of the aorta is often employed. This mechanical injury to the inner lining of the artery promotes the infiltration of lipids and inflammatory cells.

  • Drug Administration: this compound is administered orally at varying doses to different groups of rabbits. A control group receives a placebo.

  • Sample Collection and Analysis:

    • Plasma Lipids: Blood samples are collected periodically to measure plasma total cholesterol, LDL cholesterol, and HDL cholesterol levels.

    • Aortic Tissue Analysis: At the end of the study, the aortas are excised. The extent of atherosclerotic lesions is quantified, often by staining with a lipid-soluble dye like Sudan IV. The cholesterol and cholesteryl ester content of the aortic tissue is determined biochemically.

In Vitro ACAT Inhibition Assay
  • Enzyme Source: A crude preparation of fatty acyl CoA:cholesterol acyl transferase (ACAT) is isolated from the aortas of cholesterol-fed rabbits. This is typically done by homogenizing the tissue and isolating the microsomal fraction, which is rich in ACAT.[7]

  • Assay Conditions: The assay is performed in a buffered solution containing the microsomal preparation, a source of cholesterol, and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) as a substrate.

  • Inhibition Measurement: this compound, at various concentrations, is pre-incubated with the enzyme preparation. The reaction is initiated by adding the radiolabeled substrate.

  • Quantification: The amount of radiolabeled cholesteryl ester formed is measured, typically by thin-layer chromatography followed by scintillation counting. The inhibitory constant (Ki) is then calculated to determine the potency of this compound as an ACAT inhibitor.[4]

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a generalized experimental workflow.

ACAT_Inhibition_Pathway oxLDL Oxidized LDL SR Scavenger Receptors (e.g., CD36, SR-A) oxLDL->SR Macrophage Macrophage SR->Macrophage Uptake FC Free Cholesterol Macrophage->FC Internalization & Processing ACAT1 ACAT1 FC->ACAT1 CE Cholesteryl Esters ACAT1->CE Esterification FoamCell Foam Cell Formation CE->FoamCell This compound This compound This compound->ACAT1 Inhibition

Caption: this compound's Inhibition of the ACAT1 Pathway in Macrophages.

Experimental_Workflow AnimalModel Rabbit Model Selection (New Zealand White) Induction Induction of Atherosclerosis (High-Cholesterol Diet & Endothelial Injury) AnimalModel->Induction Treatment This compound Administration (Oral Gavage) Induction->Treatment Monitoring In-Life Monitoring (Plasma Lipid Levels) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint AorticAnalysis Aortic Tissue Analysis (Lesion Quantification, Sterol Content) Endpoint->AorticAnalysis ACATAssay In Vitro ACAT Assay (Aortic Microsomes) Endpoint->ACATAssay

Caption: Generalized Experimental Workflow for Preclinical Evaluation of this compound.

Conclusion and Future Directions

The initial studies on this compound provided promising preclinical evidence for its anti-atherosclerotic effects, primarily through the inhibition of ACAT. The in vivo rabbit model demonstrated a reduction in aortic sterol deposition and lesion development, even at doses that did not significantly lower plasma cholesterol.[4] This suggests a direct effect on the arterial wall. The in vitro data confirmed this compound's ability to inhibit ACAT activity.[4]

For drug development professionals, these findings highlight the potential of targeting macrophage cholesterol metabolism as a therapeutic strategy for atherosclerosis. Further research would be necessary to fully elucidate the dose-response relationship, long-term efficacy, and safety profile of this compound. Moreover, more selective ACAT1 inhibitors could offer a more targeted approach with potentially fewer off-target effects. The initial research on this compound laid important groundwork for the exploration of ACAT inhibitors as a class of anti-atherosclerotic agents.

References

Unveiling the Biological Activity of 4-(Hexadecylamino)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hexadecylamino)benzoic acid, also known as Cetaben, is a synthetic compound recognized for its notable hypolipidemic and anti-atherosclerotic properties. This technical guide provides a comprehensive overview of the biological activity of 4-(hexadecylamino)benzoic acid, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The primary mode of action of this compound is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. This inhibition leads to a reduction in cholesterol esterification and has been shown to decrease plasma cholesterol levels and attenuate the development of atherosclerotic lesions in preclinical models. This document serves as a detailed resource for researchers and professionals involved in the discovery and development of novel lipid-lowering and anti-atherosclerotic therapeutics.

Introduction

Hypercholesterolemia and atherosclerosis represent major risk factors for cardiovascular disease, a leading cause of morbidity and mortality worldwide. The management of elevated plasma cholesterol levels is a cornerstone of cardiovascular risk reduction. 4-(Hexadecylamino)benzoic acid (this compound) has emerged as a compound of interest due to its demonstrated ability to lower cholesterol and prevent the progression of atherosclerosis in animal models.[1] Unlike statins, which inhibit HMG-CoA reductase, 4-(hexadecylamino)benzoic acid appears to exert its effects through a distinct mechanism, primarily by inhibiting the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] This guide will delve into the specifics of its biological activity, presenting key data and experimental protocols to facilitate further research and development.

Mechanism of Action: Inhibition of ACAT

The principal mechanism underlying the biological activity of 4-(hexadecylamino)benzoic acid is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT).[1] ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets or assembled into lipoproteins for secretion.[3][4][5] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[5]

By inhibiting ACAT, 4-(hexadecylamino)benzoic acid reduces the intracellular pool of cholesteryl esters. This has several downstream consequences:

  • Reduced VLDL Assembly and Secretion: The assembly and secretion of very-low-density lipoproteins (VLDL) by the liver are dependent on the availability of cholesteryl esters. By limiting their synthesis, 4-(hexadecylamino)benzoic acid can decrease the production of these atherogenic lipoproteins.[6]

  • Inhibition of Foam Cell Formation: In the arterial wall, the accumulation of cholesteryl esters within macrophages leads to the formation of foam cells, a hallmark of early atherosclerotic lesions. ACAT inhibitors can prevent this process, thereby exerting a direct anti-atherosclerotic effect.[6]

  • Decreased Cholesterol Absorption: ACAT2 in the intestine plays a role in the absorption of dietary cholesterol. Inhibition of this isoform can lead to reduced cholesterol uptake from the gut.

A study on the sodium salt of 4-(hexadecylamino)benzoic acid, this compound sodium, demonstrated its effective inhibition of cholesterol esterification catalyzed by a crude preparation of fatty acyl CoA:cholesterol acyl transferase, with a determined inhibition constant (KI) of 7.4 x 10-5 M.[1] Furthermore, in HepG2 cells, this compound was found to decrease the incorporation of labeled acetate (B1210297) into fatty acids, triglycerides, and cholesterol esters, but not into cholesterol itself, providing further evidence for its role in processes downstream of cholesterol synthesis, such as ACAT inhibition.[2]

Signaling Pathway Diagram
digraph "ACAT_Inhibition_Pathway" {
  graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
  edge [fontname="Arial", fontsize=9];

// Nodes "Dietary_Cholesterol" [label="Dietary Cholesterol", fillcolor="#FBBC05", fontcolor="#202124"]; "De_Novo_Synthesis" [label="De Novo\nCholesterol Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; "Intracellular_Free_Cholesterol" [label="Intracellular Free\nCholesterol Pool", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ACAT" [label="ACAT\n(Acyl-CoA:cholesterol\nacyltransferase)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "4_Hexadecylamino_Benzoic_Acid" [label="4-(Hexadecylamino)benzoic Acid", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cholesteryl_Esters" [label="Cholesteryl Esters", fillcolor="#F1F3F4", fontcolor="#202124"]; "Lipid_Droplets" [label="Storage in\nLipid Droplets", shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "VLDL_Assembly" [label="VLDL Assembly\n& Secretion", fillcolor="#F1F3F4", fontcolor="#202124"]; "Foam_Cell_Formation" [label="Macrophage\nFoam Cell Formation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges "Dietary_Cholesterol" -> "Intracellular_Free_Cholesterol"; "De_Novo_Synthesis" -> "Intracellular_Free_Cholesterol"; "Intracellular_Free_Cholesterol" -> "ACAT"; "ACAT" -> "Cholesteryl_Esters" [label="Esterification"]; "4_Hexadecylamino_Benzoic_Acid" -> "ACAT" [arrowhead=tee, color="#EA4335", penwidth=2, label="Inhibition"]; "Cholesteryl_Esters" -> "Lipid_Droplets"; "Cholesteryl_Esters" -> "VLDL_Assembly"; "Cholesteryl_Esters" -> "Foam_Cell_Formation"; }

Workflow for an in vitro ACAT inhibition assay.
In Vivo Hypercholesterolemic Rabbit Model

This protocol outlines a general procedure for inducing hypercholesterolemia in rabbits to evaluate the in vivo efficacy of hypolipidemic agents.[7][8][9]

Objective: To assess the effect of 4-(hexadecylamino)benzoic acid on plasma lipid levels and aortic atherosclerosis in a diet-induced hypercholesterolemia model.

Materials:

  • Male New Zealand White rabbits.

  • High-cholesterol diet (e.g., standard rabbit chow supplemented with 0.5-1% cholesterol).

  • 4-(Hexadecylamino)benzoic acid.

  • Vehicle for drug administration (e.g., carboxymethyl cellulose).

  • Blood collection supplies.

  • Equipment for lipid analysis (e.g., enzymatic assay kits for total cholesterol, LDL-C, HDL-C, triglycerides).

  • Histological staining reagents (e.g., Oil Red O).

Procedure:

  • Acclimation: Acclimate rabbits to the housing conditions for at least one week.

  • Induction of Hypercholesterolemia: Feed the rabbits a high-cholesterol diet for a specified period (e.g., 8-12 weeks) to induce a stable hypercholesterolemic state.

  • Group Allocation: Randomly divide the hypercholesterolemic rabbits into control and treatment groups.

  • Drug Administration: Administer 4-(hexadecylamino)benzoic acid orally (e.g., by gavage) to the treatment groups at different dose levels daily for a defined duration (e.g., 8-16 weeks). The control group receives the vehicle.

  • Blood Sampling: Collect blood samples at baseline and at regular intervals throughout the study to monitor plasma lipid profiles.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the aorta.

  • Atherosclerotic Lesion Analysis: Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic lesions. Quantify the lesion area as a percentage of the total aortic surface area.

  • Data Analysis: Statistically compare the plasma lipid levels and the extent of aortic lesions between the treatment and control groups.

Conclusion

4-(Hexadecylamino)benzoic acid demonstrates significant potential as a hypolipidemic and anti-atherosclerotic agent. Its primary mechanism of action, the inhibition of ACAT, distinguishes it from other classes of lipid-lowering drugs and offers a promising therapeutic strategy. The quantitative data from preclinical studies underscore its efficacy in reducing key markers of cardiovascular risk. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and similar compounds. Further research is warranted to fully elucidate the specific interactions of 4-(hexadecylamino)benzoic acid with ACAT isoforms and to translate these promising preclinical findings into clinical applications.

References

Understanding the Molecular Targets of Cetaben: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetaben, also known as sodium p-(hexadecylamino)benzoate, is a hypolipidemic agent with antiatherosclerotic properties. Unique among many lipid-lowering drugs, this compound's mechanism of action involves the induction of peroxisome proliferation independent of the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway. Furthermore, it directly inhibits the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol esterification. This dual action suggests a multifaceted approach to mitigating atherosclerosis, positioning this compound as a compound of significant interest in cardiovascular drug development. This guide provides a comprehensive overview of the known molecular targets of this compound, supported by available quantitative data, and outlines general experimental protocols relevant to its study.

Core Molecular Targets and Mechanism of Action

This compound's therapeutic effects are primarily attributed to two distinct molecular mechanisms: PPARα-independent peroxisome proliferation and inhibition of ACAT.

PPARα-Independent Peroxisome Proliferation

This compound stimulates the proliferation of peroxisomes, cellular organelles central to lipid metabolism, in a manner that does not rely on the activation of PPARα, a common target for many lipid-lowering drugs like fibrates. This atypical mechanism involves a significant increase in the activities of various peroxisomal enzymes in both the liver and kidneys.

The precise signaling cascade for this PPARα-independent pathway has not been fully elucidated in the available literature. However, it is known to result in morphological changes in liver cells, including an increase in the number and size of peroxisomes. This proliferation enhances the cellular capacity for β-oxidation of fatty acids, thereby contributing to the reduction of circulating lipids.

PPARa_Independent_Pathway This compound This compound Unknown_Receptor Unknown Receptor(s)/ Cellular Sensor(s) This compound->Unknown_Receptor Binds/Activates Signaling_Cascade Downstream Signaling Cascade (Uncharacterized) Unknown_Receptor->Signaling_Cascade Peroxisome_Proliferation Peroxisome Proliferation Signaling_Cascade->Peroxisome_Proliferation Enzyme_Activity Increased Peroxisomal Enzyme Activity (e.g., Palmitoyl-CoA Oxidase, D-amino Acid Oxidase) Peroxisome_Proliferation->Enzyme_Activity Lipid_Metabolism Enhanced Fatty Acid β-Oxidation Enzyme_Activity->Lipid_Metabolism Lipid_Lowering Lipid-Lowering Effect Lipid_Metabolism->Lipid_Lowering

Caption: Proposed PPARα-independent signaling pathway of this compound.

Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

This compound directly inhibits the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is responsible for the esterification of free cholesterol into cholesteryl esters, a form that can be stored in cells or incorporated into lipoproteins. By inhibiting ACAT, this compound reduces the accumulation of cholesteryl esters in the arterial wall, a key process in the formation of atherosclerotic plaques. This inhibition also contributes to the overall reduction of plasma cholesterol levels.

ACAT_Inhibition_Pathway cluster_Cell Macrophage / Smooth Muscle Cell Free_Cholesterol Free Cholesterol ACAT ACAT Free_Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Foam_Cell Foam Cell Formation Cholesteryl_Esters->Foam_Cell This compound This compound This compound->ACAT Inhibits

Caption: Mechanism of this compound's inhibition of ACAT.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound in Animal Models

SpeciesModelDosageDurationObserved EffectsReference
RabbitHypercholesterolemic113 mg/kg/day-Decreased plasma cholesterol and aortic sterol accumulation.[1]
RabbitHypercholesterolemic27 mg/kg/day-Decreased aortic sterol deposition and lesion development in the abdominal aorta.[1]
Rat (Wistar)-50-100 mg/kg/day10 daysSignificant increase in peroxisomal enzyme activities in liver and kidney.[1]
Rat (Wistar)-250 mg/kg/day10 daysMaximal increase in peroxisomal enzyme activities.[1]

Table 2: In Vitro Enzyme Inhibition by this compound

EnzymeSourceInhibition Constant (KI)Reference
Fatty Acyl CoA:Cholesterol Acyltransferase (ACAT)Cholesterol-fed rabbit aortae7.4 x 10⁻⁵ M[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the original research on this compound are not available in the public domain. However, based on the methodologies described in the cited literature, the following sections outline the general procedures for key experiments.

In Vivo Anti-atherosclerosis Studies in Rabbits

This protocol provides a general framework for evaluating the anti-atherosclerotic effects of this compound in a rabbit model.

  • Animal Model: Male New Zealand White rabbits are typically used. Hypercholesterolemia is induced by feeding a cholesterol-rich diet. Aortic de-endothelialization with a balloon catheter can be performed to accelerate lesion formation.

  • Drug Administration: this compound sodium is administered orally, mixed with the chow, at specified doses (e.g., 27 mg/kg/day and 113 mg/kg/day).

  • Blood Collection and Analysis: Blood samples are collected at regular intervals to measure plasma sterol and triglyceride levels using standard enzymatic assays.

  • Aortic Tissue Analysis: At the end of the study, rabbits are euthanized, and the aortas are excised. The extent of atherosclerotic lesions is quantified. Aortic sterol content (free and esterified) is determined by gas-liquid chromatography.

Measurement of Peroxisomal Enzyme Activity in Rats

This protocol describes a general method for assessing the effect of this compound on peroxisomal enzyme activities in rat liver and kidney.

  • Animal Treatment: Male Wistar rats are administered this compound orally at various doses for a specified period (e.g., 10 days).

  • Tissue Homogenization: Liver and kidney tissues are collected and homogenized in a suitable buffer.

  • Subcellular Fractionation: The homogenates are subjected to differential centrifugation to isolate the peroxisomal fraction.

  • Enzyme Assays: The activities of specific peroxisomal enzymes, such as palmitoyl-CoA oxidase and D-amino acid oxidase, are measured using spectrophotometric or fluorometric assays.

In Vitro ACAT Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against ACAT.

  • Enzyme Preparation: A crude preparation of ACAT is isolated from the aortas of cholesterol-fed rabbits.

  • Assay Reaction: The assay is performed in a reaction mixture containing the enzyme preparation, a cholesterol substrate, and a fatty acyl-CoA donor (e.g., [1-¹⁴C]oleoyl-CoA).

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

  • Quantification: The reaction is incubated, and the formation of radiolabeled cholesteryl oleate (B1233923) is quantified by thin-layer chromatography and liquid scintillation counting. The inhibition constant (KI) is determined from dose-response curves.

Experimental_Workflow cluster_InVivo In Vivo Studies cluster_InVitro In Vitro Studies Animal_Model Animal Model (e.g., Rabbit, Rat) Drug_Admin This compound Administration Animal_Model->Drug_Admin Blood_Analysis Blood Analysis (Lipid Profile) Drug_Admin->Blood_Analysis Tissue_Analysis Tissue Analysis (Atherosclerosis, Enzyme Activity) Drug_Admin->Tissue_Analysis Enzyme_Source Enzyme Source (e.g., Rabbit Aorta) Inhibition_Assay ACAT Inhibition Assay Enzyme_Source->Inhibition_Assay Data_Analysis Data Analysis (IC50, KI) Inhibition_Assay->Data_Analysis

Caption: General experimental workflow for studying this compound.

Conclusion

This compound presents a compelling profile as a lipid-lowering and antiatherosclerotic agent with a unique dual mechanism of action. Its ability to induce peroxisome proliferation independently of PPARα and to directly inhibit ACAT distinguishes it from other drugs in its class. While the foundational research has established these primary effects, further investigation is warranted to fully elucidate the specific signaling pathways involved in its PPARα-independent action and to explore its full therapeutic potential. The data and general protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in advancing the understanding and application of this compound.

References

The Inhibitory Action of Cetaben on Cholesterol Biosynthesis: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects of Cetaben (sodium p-(hexadecylamino)benzoate) on the cholesterol biosynthesis pathway. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes available data on this compound's mechanism of action, presents quantitative results from key studies in a structured format, details relevant experimental protocols, and visualizes the biochemical pathways involved.

Core Mechanism of Action: Inhibition of ACAT

This compound's principal mechanism in modulating cholesterol levels is through the inhibition of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a critical step in the absorption of dietary cholesterol in the intestines and for the storage of cholesterol in cells, including those in the arterial wall. By inhibiting ACAT, this compound effectively reduces the formation of cholesteryl esters.[1] This action is believed to contribute to its antiatherosclerotic properties by preventing the accumulation of esterified cholesterol within the aortic wall.[1]

Quantitative Efficacy of this compound

In-vitro and in-vivo studies have demonstrated this compound's capacity to influence cholesterol metabolism. The following tables summarize the key quantitative findings from a pivotal study in a hypercholesterolemic rabbit model.

In Vitro Efficacy
ParameterValueEnzyme Source
Inhibitory Constant (KI)7.4 x 10-5 MFatty Acyl CoA:Cholesterol Acyl Transferase (from cholesterol-fed rabbit aortae)
Table 1: In Vitro Inhibition of ACAT by this compound[1]
In Vivo Efficacy in a Hypercholesteremic Rabbit Model
Treatment GroupDosageEffect on Plasma CholesterolEffect on Aortic Sterol Deposition
This compound113 mg/kg/dayDecreasedDecreased
This compound27 mg/kg/dayNo significant activityDecreased
Table 2: Effects of this compound on Plasma Cholesterol and Aortic Sterol Content in Rabbits[1]

This in-vivo study highlights a dose-dependent effect of this compound. At a higher dose, it reduces both systemic plasma cholesterol and localized aortic sterol accumulation. A lower dose, while not significantly impacting plasma cholesterol, still demonstrates a protective effect within the aorta by reducing sterol deposition.[1] The reduction in total aortic sterol content was primarily due to a decrease in esterified cholesterol, consistent with its inhibitory action on ACAT.[1]

Signaling Pathways and this compound's Point of Intervention

The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. This compound's primary target, ACAT, plays a crucial role in the final stages of cholesterol processing and storage. The following diagram illustrates the cholesterol biosynthesis pathway and highlights the point of intervention for this compound.

Cholesterol_Biosynthesis cluster_synthesis Cholesterol Biosynthesis Pathway cluster_esterification Cholesterol Esterification AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Statins inhibit here HMGCoAReductase HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol SevenDehydrocholesterol 7-Dehydrocholesterol Lanosterol->SevenDehydrocholesterol Cholesterol Cholesterol SevenDehydrocholesterol->Cholesterol ACAT ACAT Cholesterol->ACAT FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT CholesterylEster Cholesteryl Ester ACAT->CholesterylEster This compound This compound This compound->ACAT Inhibits

This compound's inhibition of ACAT in the cholesterol esterification pathway.

As illustrated, while statins inhibit HMG-CoA reductase, a rate-limiting enzyme in the de novo synthesis of cholesterol, this compound acts on a different but equally important process: the esterification of free cholesterol.

Experimental Protocols

To ensure reproducibility and facilitate further research, this section details the methodologies employed in the key studies cited.

In Vivo Hypercholesterolemic Rabbit Model
  • Animal Model: Male rabbits are subjected to aortic de-endothelialization using a balloon catheter to induce atherosclerotic lesions.

  • Diet: The rabbits are fed a hypercholesterolemic diet to elevate plasma cholesterol levels.

  • Drug Administration: this compound is administered orally at specified doses (e.g., 27 mg/kg/day and 113 mg/kg/day) for a defined period.[1] A control group receives a placebo.

  • Sample Collection: Blood samples are collected periodically to monitor plasma sterol concentrations. At the end of the study, the aortas are excised for analysis.

  • Aortic Sterol Content Analysis: The aorta is dissected, and the total sterol content is extracted. The extracted lipids are then separated into free and esterified sterol fractions, which are subsequently quantified.

  • Data Analysis: The effects of this compound on plasma sterol levels and aortic sterol deposition are compared between the treated and control groups.

In Vitro ACAT Inhibition Assay
  • Enzyme Preparation: A crude preparation of fatty acyl CoA:cholesterol acyl transferase is isolated from the aortas of cholesterol-fed rabbits.

  • Assay Conditions: The assay is conducted in vitro, where the enzyme preparation is incubated with cholesterol and a fatty acyl CoA substrate.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations to determine its inhibitory effect.

  • Measurement of Activity: The rate of cholesterol esterification is measured, typically by using a radiolabeled substrate and quantifying the formation of radiolabeled cholesteryl esters.

  • Data Analysis: The inhibitory constant (KI) is calculated from the dose-response curve to quantify the potency of this compound as an ACAT inhibitor.[1]

The following diagram outlines the general workflow for the in vitro ACAT inhibition assay.

ACAT_Assay_Workflow Preparation 1. Enzyme Preparation (ACAT from rabbit aortae) Incubation 2. Incubation (Enzyme + Cholesterol + Fatty Acyl-CoA) Preparation->Incubation Addition 3. This compound Addition (Varying concentrations) Incubation->Addition Measurement 4. Activity Measurement (Quantify cholesteryl ester formation) Addition->Measurement Analysis 5. Data Analysis (Calculate KI value) Measurement->Analysis

Workflow for the in vitro ACAT inhibition assay.

Conclusion

This compound demonstrates a clear inhibitory effect on the cholesterol biosynthesis pathway, specifically by targeting the ACAT enzyme. This action leads to a reduction in cholesterol esterification, which has been shown to decrease both plasma cholesterol levels at higher doses and, importantly, the accumulation of sterols in the aortic wall even at lower doses. These findings underscore the potential of this compound as an antiatherosclerotic agent. Further research is warranted to explore the full therapeutic implications of ACAT inhibition by this compound and its potential synergies with other lipid-lowering therapies.

References

Methodological & Application

Application Notes and Protocols for Cetaben in In-Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cetaben is a novel investigational agent with potential anti-neoplastic activity. These application notes provide a comprehensive guide for the in-vitro evaluation of this compound in cell culture models. The following protocols and guidelines are intended for researchers, scientists, and drug development professionals to assess the biological activity and mechanism of action of this compound. The methodologies described herein are standard assays for characterizing the effects of a new compound on cancer cell lines.

Mechanism of Action

The precise mechanism of action of this compound is currently under investigation. Preliminary studies suggest that this compound may target key signaling pathways involved in cell proliferation, survival, and apoptosis. It is hypothesized that this compound inhibits the activity of one or more kinases within the PI3K/Akt/mTOR and/or the Ras/Raf/MEK/ERK signaling cascades, which are frequently dysregulated in various cancers.[1][2] These pathways play a crucial role in regulating cell cycle progression and inhibiting programmed cell death.[1] By blocking these pathways, this compound may induce cell cycle arrest and apoptosis in cancer cells.

Data Presentation

Table 1: In-Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines after 72 hours of continuous exposure, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma5.2 ± 0.8
MDA-MB-231Breast Adenocarcinoma12.5 ± 1.5
A549Lung Carcinoma8.9 ± 1.1
HCT116Colon Carcinoma6.7 ± 0.9
PC-3Prostate Adenocarcinoma15.3 ± 2.1
U-87 MGGlioblastoma9.8 ± 1.3
Table 2: Effect of this compound on Apoptosis Induction

The percentage of apoptotic cells was determined by Annexin V-FITC/Propidium Iodide staining and flow cytometry analysis after 48 hours of treatment with this compound at two different concentrations.

Cell LineTreatment% Apoptotic Cells (Annexin V+)
MCF-7Vehicle Control (0.1% DMSO)4.5 ± 0.5
This compound (5 µM)35.2 ± 3.1
This compound (10 µM)68.7 ± 4.5
A549Vehicle Control (0.1% DMSO)3.8 ± 0.4
This compound (10 µM)42.1 ± 3.8
This compound (20 µM)75.4 ± 5.2

Experimental Protocols

Cell Culture

Standard aseptic cell culture techniques should be followed.[3][4][5]

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, A549) can be obtained from a reputable cell bank.

  • Culture Media: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]

  • Subculturing: Passage cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution.

  • Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock solution in complete culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for examining the effect of this compound on protein expression and phosphorylation in a target signaling pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 Hypothetical Signaling Pathway Inhibition by this compound Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound This compound->Akt G cluster_1 Experimental Workflow A Cell Culture (Select appropriate cell lines) B This compound Treatment (Dose-response and time-course) A->B C Cell Viability Assay (MTT) (Determine IC50 values) B->C D Apoptosis Assay (Flow Cytometry) (Quantify apoptotic cells) B->D E Mechanism of Action Studies (e.g., Western Blot) B->E F Data Analysis and Interpretation C->F D->F E->F

References

Synthesis of Cetaben for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of Cetaben, also known as sodium p-(hexadecylamino)benzoate. The synthesis is a two-step process commencing with the N-alkylation of p-aminobenzoic acid (PABA) with 1-bromohexadecane (B154569) to yield p-(hexadecylamino)benzoic acid. This intermediate is subsequently neutralized with sodium hydroxide (B78521) to produce the final product, this compound. This protocol includes detailed methodologies, reagent specifications, and data presentation to guide researchers in the successful synthesis and characterization of this compound for laboratory and developmental use.

Introduction

This compound is a long-chain N-alkylated derivative of p-aminobenzoic acid. While its specific biological signaling pathways are not extensively detailed in publicly available literature, it has been investigated for its anti-atherosclerotic properties[1][2]. The synthesis of this compound is a straightforward process suitable for a standard organic chemistry laboratory. The protocols provided herein are based on established methods for the N-alkylation of aminobenzoic acids and subsequent salt formation[3][4].

Data Presentation

Table 1: Reagent Specifications
ReagentChemical FormulaMolecular Weight ( g/mol )CAS NumberPurity
p-Aminobenzoic Acid (PABA)C₇H₇NO₂137.14150-13-0≥99%
1-BromohexadecaneC₁₆H₃₃Br305.34112-82-3≥98%
Potassium CarbonateK₂CO₃138.21584-08-7≥99%
Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, ≥99.8%
Sodium HydroxideNaOH40.001310-73-2≥97%, pellets
Ethanol (B145695)C₂H₅OH46.0764-17-595% or absolute
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous
Hydrochloric AcidHCl36.467647-01-01 M aqueous solution
Table 2: Expected Yields and Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Expected Yield (%)
p-(Hexadecylamino)benzoic AcidC₂₃H₃₉NO₂361.57White to off-white solidNot reported~80-90%
This compound (Sodium p-(hexadecylamino)benzoate)C₂₃H₃₈NNaO₂383.55White solidNot reported>95% (from acid)

Experimental Protocols

Part 1: Synthesis of p-(Hexadecylamino)benzoic Acid

This procedure describes the N-alkylation of p-aminobenzoic acid with 1-bromohexadecane.

Materials:

  • p-Aminobenzoic acid (PABA)

  • 1-Bromohexadecane

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • To a 250 mL round-bottom flask, add p-aminobenzoic acid (1.37 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

  • Add 1-bromohexadecane (3.05 g, 10 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 80-90 °C with continuous stirring.

  • Maintain the reaction at this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 300 mL of cold distilled water.

  • Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 1 M HCl. This will precipitate the p-(hexadecylamino)benzoic acid.

  • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of distilled water to remove any remaining DMF and salts.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to improve purity.

Part 2: Synthesis of this compound (Sodium p-(hexadecylamino)benzoate)

This procedure describes the conversion of p-(hexadecylamino)benzoic acid to its sodium salt, this compound.

Materials:

  • p-(Hexadecylamino)benzoic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether (anhydrous)

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the dried p-(hexadecylamino)benzoic acid (3.62 g, 10 mmol) in 100 mL of ethanol in a 250 mL beaker with stirring. Gentle warming may be required to achieve complete dissolution.

  • In a separate container, prepare a solution of sodium hydroxide (0.40 g, 10 mmol) in 20 mL of ethanol.

  • Slowly add the ethanolic sodium hydroxide solution to the p-(hexadecylamino)benzoic acid solution with continuous stirring.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Remove the ethanol using a rotary evaporator to obtain a solid residue.

  • To isolate the product, the solid can be triturated with anhydrous diethyl ether, followed by filtration to collect the white solid.

  • Dry the final product, this compound, under vacuum to remove any residual solvent.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Neutralization PABA p-Aminobenzoic Acid Reaction1 Reaction at 80-90°C PABA->Reaction1 Bromohexadecane 1-Bromohexadecane Bromohexadecane->Reaction1 K2CO3 K2CO3 (Base) K2CO3->Reaction1 DMF DMF (Solvent) DMF->Reaction1 Intermediate_Acid p-(Hexadecylamino)benzoic Acid Reaction1->Intermediate_Acid Reaction2 Neutralization Intermediate_Acid->Reaction2 NaOH NaOH (Base) NaOH->Reaction2 Ethanol Ethanol (Solvent) Ethanol->Reaction2 This compound This compound (Final Product) Reaction2->this compound

Caption: Workflow for the two-step synthesis of this compound.

Logical_Relationship Start Starting Materials Process1 N-Alkylation (Formation of C-N bond) Start->Process1 Intermediate Carboxylic Acid Intermediate (p-(Hexadecylamino)benzoic Acid) Process1->Intermediate Process2 Acid-Base Neutralization (Salt Formation) Intermediate->Process2 FinalProduct Final Product (this compound) Process2->FinalProduct

Caption: Logical progression of the this compound synthesis.

References

Application Notes and Protocols for Cetaben in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetaben, also known as 4-(hexadecylamino)benzoic acid or its sodium salt (PHB), is a hypolipidemic agent investigated for its ability to lower cholesterol levels. Its mechanism of action involves the inhibition of cholesterol biosynthesis. Notably, this compound is recognized as a peroxisome proliferator that acts independently of the peroxisome proliferator-activated receptor alpha (PPARα). These application notes provide a comprehensive overview of this compound's dosage and administration in animal models based on available preclinical research, designed to guide researchers in designing their experimental protocols.

Data Presentation

Table 1: this compound Dosage and Effects in Rodent Models
Animal ModelDosageAdministration RouteVehicleDurationObserved EffectsReference
Sprague-Dawley Rat (Male & Female)10 mg/kg/dayOral3% Gum Arabic13 weeksDecrease in hemoglobin.[1]
Sprague-Dawley Rat (Male & Female)30 mg/kg/dayOral3% Gum Arabic13 weeksFoci with poorly distinguishable liver cells, mononuclear cells, and some neutrophils.[1]
Sprague-Dawley Rat (Male & Female)100 mg/kg/dayOral3% Gum Arabic13 weeksDeaths occurred; Foci with poorly distinguishable liver cells, mononuclear cells, and some neutrophils.[1]
Sprague-Dawley Rat (Male & Female)300 mg/kg/dayOral3% Gum Arabic13 weeksAll animals died or were euthanized due to weight loss; Significant leukocytopenia; Pathological liver changes including acidophilic bodies and karyorrhexis.[1]
Male RatNot SpecifiedNot SpecifiedNot Specified10 daysIncreased activity of peroxisomal enzymes (acyl-CoA oxidase, glycerone-phosphate acyltransferase, D-amino-acid oxidase, catalase, and urate oxidase).[2]

Experimental Protocols

Protocol 1: Subacute Oral Toxicity Study of this compound in Rats

Objective: To evaluate the subacute toxicity of this compound following daily oral administration in Sprague-Dawley rats over a 13-week period.

Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male and female

Materials:

  • This compound (sodium 4-(hexadecylamino)benzoate)

  • 3% Gum Arabic solution (vehicle)

  • Oral gavage needles

  • Standard laboratory animal diet and water

Procedure:

  • Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week prior to the start of the study.

  • Group Allocation: Randomly assign animals to five groups: a vehicle control group and four this compound treatment groups.

  • Dose Preparation: Prepare a suspension of this compound in 3% gum arabic at concentrations suitable for administering doses of 10, 30, 100, and 300 mg/kg body weight. The control group receives the 3% gum arabic vehicle only.

  • Administration: Administer the prepared doses or vehicle orally via gavage once daily for 13 consecutive weeks.

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight.

    • Monitor food and water consumption.

    • Perform hematological and clinical chemistry analyses at designated time points.

  • Necropsy and Histopathology: At the end of the 13-week period, perform a complete necropsy on all surviving animals. Collect organs for weight analysis and preserve tissues for histopathological examination. In the case of the 300 mg/kg dose group, severe liver cell damage, indicated by acidophilic bodies and karyorrhexis, was observed[1]. Foci of poorly distinguishable liver cells, mononuclear cells, and some neutrophils were noted in the 30, 100, and 300 mg/kg groups[1].

  • Data Analysis: Analyze the collected data for statistically significant differences between the treatment and control groups.

Protocol 2: Evaluation of this compound's Effect on Hepatic Enzymes in Rats

Objective: To determine the effect of this compound on the activity of mitochondrial and peroxisomal enzymes in the rat liver.

Animal Model:

  • Species: Rat

  • Sex: Male

Materials:

  • This compound

  • Appropriate vehicle for administration

  • Equipment for subcellular fractionation of liver tissue (e.g., homogenizer, centrifuge)

  • Reagents and kits for assaying mitochondrial and peroxisomal enzyme activities (e.g., glycerol-3-phosphate dehydrogenase, acyl-CoA oxidase, catalase).

Procedure:

  • Animal Treatment: Administer this compound to male rats for 10 consecutive days[2]. A control group receiving the vehicle should be included.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse the livers.

  • Subcellular Fractionation: Homogenize the liver tissue and perform differential centrifugation to isolate the mitochondrial and peroxisomal fractions.

  • Enzyme Assays:

    • Measure the specific activities of key mitochondrial enzymes.

    • Measure the specific activities of key peroxisomal enzymes. This compound has been shown to increase the activity of peroxisomal enzymes such as acyl-CoA oxidase, glycerone-phosphate acyltransferase, D-amino-acid oxidase, catalase, and urate oxidase[2].

  • Data Analysis: Compare the enzyme activities between the this compound-treated and control groups to determine the statistical significance of any observed changes.

Mandatory Visualizations

Signaling Pathway Diagram

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Rate-limiting step) Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol This compound This compound This compound->Inhibition Inhibits Cholesterol Biosynthesis Cetaben_Animal_Study_Workflow cluster_setup Experimental Setup cluster_execution Study Execution cluster_analysis Data Analysis Animal Acclimation Animal Acclimation Group Allocation Group Allocation Animal Acclimation->Group Allocation Dose Preparation Dose Preparation Group Allocation->Dose Preparation Daily Oral Administration Daily Oral Administration Dose Preparation->Daily Oral Administration Clinical Observation Clinical Observation Daily Oral Administration->Clinical Observation Sample Collection Sample Collection Daily Oral Administration->Sample Collection Biochemical Assays Biochemical Assays Sample Collection->Biochemical Assays Histopathology Histopathology Sample Collection->Histopathology Statistical Analysis Statistical Analysis Biochemical Assays->Statistical Analysis Histopathology->Statistical Analysis

References

Application Notes and Protocols for Cetaben in Lipid-Lowering Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cetaben (sodium p-(hexadecylamino) benzoate) in lipid-lowering research, with a focus on its anti-atherosclerotic properties. The information is compiled from preclinical studies and is intended to guide the design and execution of further research into the therapeutic potential of this compound.

Introduction

This compound is a compound that has demonstrated antiatherosclerotic activity in preclinical models.[1] Its mechanism of action appears to be multifactorial, involving both direct effects on the arterial wall and systemic lipid-lowering effects.[1] These properties make this compound a compound of interest for the development of new therapies to combat cardiovascular diseases associated with hyperlipidemia and atherosclerosis.

Mechanism of Action

This compound's lipid-lowering and anti-atherosclerotic effects are attributed to two primary mechanisms:

  • Systemic Lipid Reduction: At higher doses, this compound has been shown to decrease plasma cholesterol levels.[1] This systemic effect contributes to a reduced pool of lipids available for deposition in the arterial walls.

  • Direct Arterial Wall Effects: this compound directly inhibits the enzyme fatty acyl CoA:cholesterol acyl transferase (ACAT) within the aortic wall.[1] ACAT is responsible for the esterification of cholesterol, a critical step in the formation of foam cells and the development of atherosclerotic plaques. By inhibiting ACAT, this compound reduces the accumulation of esterified cholesterol in the aorta.[1]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound observed in a key preclinical study involving hypercholesterolemic rabbits.

Dosage Effect on Plasma Cholesterol Effect on Aortic Sterol Deposition Effect on Gross Atherosclerotic Lesions In Vitro ACAT Inhibition (KI)
113 mg/kg/dayDecreasedDecreasedApparent Decrease7.4 x 10⁻⁵ M
27 mg/kg/dayNo significant activityDecreased (abdominal aorta)Decreased (abdominal aorta)Not Applicable

Data sourced from a study on cholesterol-fed rabbits with aortic deendothelialization.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the lipid-lowering and anti-atherosclerotic effects of this compound. These protocols are based on methodologies described in preclinical studies.[1]

In Vivo Evaluation of Anti-Atherosclerotic Activity in a Rabbit Model

This protocol is designed to assess the efficacy of this compound in reducing plasma cholesterol, aortic sterol deposition, and atherosclerotic lesion formation in a hypercholesterolemic rabbit model.

Materials:

  • Male New Zealand White rabbits

  • High-cholesterol diet

  • This compound sodium

  • Balloon catheter for aortic deendothelialization

  • Anesthesia (e.g., ketamine, xylazine)

  • Surgical instruments

  • Reagents for plasma cholesterol measurement

  • Reagents for aortic sterol content analysis

Procedure:

  • Animal Model Induction:

    • Induce hypercholesterolemia by feeding the rabbits a high-cholesterol diet for a specified period.

    • Perform aortic endothelial cell desquamation using a balloon catheter to induce injury and accelerate atherosclerosis.

  • Treatment Groups:

    • Divide the rabbits into control and treatment groups.

    • The control group receives the high-cholesterol diet and a vehicle.

    • Treatment groups receive the high-cholesterol diet and specified doses of this compound (e.g., 27 mg/kg/day and 113 mg/kg/day) administered orally.

  • Sample Collection and Analysis:

    • Collect blood samples at regular intervals to measure plasma cholesterol concentrations.

    • At the end of the study period, euthanize the animals and carefully excise the aortas.

    • Visually assess the incidence and severity of gross atherosclerotic lesions.

    • Homogenize aortic tissue to measure total and esterified sterol content.

Expected Outcomes:

  • A dose-dependent reduction in plasma cholesterol levels in the this compound-treated groups compared to the control group.

  • A significant decrease in total and esterified sterol accumulation in the aortas of this compound-treated animals.

  • A lower incidence and severity of atherosclerotic lesions in the aortas of the treatment groups.

G cluster_0 In Vivo Experimental Workflow A Hypercholesterolemic Rabbit Model (High-Cholesterol Diet + Aortic Injury) B Treatment Groups - Control (Vehicle) - this compound (Low Dose) - this compound (High Dose) A->B C Blood Sampling (Plasma Cholesterol Analysis) B->C D Aorta Excision B->D E Atherosclerotic Lesion Assessment D->E F Aortic Sterol Analysis (Total & Esterified) D->F

In Vivo Experimental Workflow

In Vitro ACAT Inhibition Assay

This protocol details the procedure to determine the inhibitory effect of this compound on fatty acyl CoA:cholesterol acyl transferase (ACAT) activity.

Materials:

  • Crude preparation of ACAT from cholesterol-fed rabbit aortae

  • This compound sodium at various concentrations

  • [¹⁴C]oleoyl-CoA (or other labeled fatty acyl-CoA)

  • Cholesterol substrate

  • Reaction buffer

  • Scintillation counter and vials

  • Thin-layer chromatography (TLC) equipment

Procedure:

  • Enzyme Preparation:

    • Isolate a crude preparation of ACAT from the aortas of cholesterol-fed rabbits.

  • Inhibition Assay:

    • Set up reaction tubes containing the ACAT preparation, cholesterol substrate, and reaction buffer.

    • Add this compound at a range of concentrations to the experimental tubes. Include a control with no inhibitor.

    • Initiate the enzymatic reaction by adding [¹⁴C]oleoyl-CoA.

    • Incubate the reaction mixture at 37°C for a defined period.

  • Quantification of Cholesterol Esterification:

    • Stop the reaction and extract the lipids.

    • Separate the cholesteryl esters from unesterified cholesterol using TLC.

    • Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of ACAT inhibition for each concentration of this compound.

    • Determine the inhibitory constant (KI) by plotting the data using appropriate enzyme kinetic models (e.g., Lineweaver-Burk plot).

Expected Outcomes:

  • A concentration-dependent inhibition of ACAT activity by this compound.

  • Calculation of the KI value to quantify the inhibitory potency of this compound on ACAT.

G cluster_0 Proposed Mechanism of this compound This compound This compound PlasmaCholesterol Plasma Cholesterol This compound->PlasmaCholesterol Inhibits (High Dose) ACAT ACAT Enzyme This compound->ACAT Inhibits AorticCholesterol Aortic Cholesterol Esterification PlasmaCholesterol->AorticCholesterol Leads to Atherosclerosis Atherosclerosis AorticCholesterol->Atherosclerosis Promotes ACAT->AorticCholesterol Catalyzes

Proposed Mechanism of this compound

Conclusion

This compound demonstrates promise as a lipid-lowering and anti-atherosclerotic agent with a dual mechanism of action. The provided protocols offer a framework for researchers to further investigate its therapeutic potential and elucidate its molecular pathways. Future studies could explore the long-term efficacy and safety of this compound, as well as its potential in combination with other lipid-lowering therapies.

References

Application Notes and Protocols for Preclinical Evaluation of Cetaben's Anti-Atherosclerotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetaben, also known as sodium p-(hexadecylamino)benzoate, is an experimental compound with potential therapeutic applications in the treatment of atherosclerosis. Preclinical studies suggest a dual mechanism of action, involving both the reduction of plasma cholesterol levels and a direct inhibitory effect on the arterial wall enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] ACAT plays a crucial role in the formation of foam cells, a hallmark of atherosclerotic plaques, by catalyzing the esterification of intracellular cholesterol. By inhibiting ACAT, this compound may reduce the accumulation of cholesterol esters within macrophages and vascular smooth muscle cells, thereby attenuating plaque development.

These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound's efficacy as an anti-atherosclerotic agent. The protocols and assays detailed herein are designed to rigorously assess the compound's mechanism of action and its therapeutic potential in both in vitro and in vivo models of atherosclerosis.

I. In Vitro Efficacy and Mechanism of Action Studies

Objective:

To elucidate the cellular and molecular mechanisms underlying this compound's anti-atherosclerotic effects, with a primary focus on its impact on cholesterol metabolism and inflammatory pathways in key cell types involved in atherogenesis.

A. Experiment 1: ACAT Inhibition Assay

Protocol:

  • Cell Culture: Culture human monocyte-derived macrophages (THP-1 differentiated with PMA) and human aortic smooth muscle cells (HASMC) in appropriate media.

  • This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

  • ACAT Activity Measurement: Prepare cell lysates and measure ACAT activity using a commercially available ACAT activity assay kit. This assay typically measures the formation of cholesteryl esters from cholesterol and a fatty acyl-CoA substrate.

  • Data Analysis: Determine the IC50 value of this compound for ACAT inhibition.

B. Experiment 2: Cholesterol Esterification and Foam Cell Formation Assay

Protocol:

  • Cell Culture and Differentiation: Differentiate THP-1 monocytes into macrophages.

  • Lipid Loading: Incubate macrophages with acetylated low-density lipoprotein (acLDL) or oxidized low-density lipoprotein (oxLDL) to induce foam cell formation.

  • This compound Co-treatment: Co-treat the cells with acLDL/oxLDL and varying concentrations of this compound for 48 hours.

  • Staining and Visualization: Stain intracellular neutral lipids with Oil Red O. Visualize and quantify foam cell formation using microscopy and image analysis software.

  • Cholesterol Ester Measurement: Extract lipids from the cells and quantify the amount of cholesteryl esters using a cholesterol/cholesteryl ester quantification kit.

C. Experiment 3: Inflammatory Marker Expression

Protocol:

  • Cell Culture and Stimulation: Culture murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).

  • Inflammatory Challenge: Stimulate cells with an inflammatory agent such as lipopolysaccharide (LPS) or oxLDL.

  • This compound Treatment: Treat cells with this compound at various concentrations for 24 hours.

  • Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory genes (e.g., TNF-α, IL-1β, IL-6, MCP-1).

  • Protein Analysis: Collect cell culture supernatants and measure the secretion of pro-inflammatory cytokines using enzyme-linked immunosorbent assays (ELISAs).

Data Presentation: In Vitro Studies
ExperimentCell TypeTreatment GroupsPrimary EndpointSecondary Endpoint(s)
ACAT Inhibition THP-1 Macrophages, HASMCVehicle, this compound (1-50 µM)ACAT Activity (IC50)Cell Viability
Foam Cell Formation THP-1 MacrophagesVehicle, acLDL/oxLDL, acLDL/oxLDL + this compound (1-50 µM)Intracellular Lipid Accumulation (Oil Red O)Cholesteryl Ester Content
Inflammation BMDMs, PBMCsVehicle, LPS/oxLDL, LPS/oxLDL + this compound (1-50 µM)Pro-inflammatory Gene Expression (qRT-PCR)Cytokine Secretion (ELISA)

II. In Vivo Efficacy Studies in an Animal Model of Atherosclerosis

Objective:

To evaluate the therapeutic efficacy of this compound in reducing the development and progression of atherosclerotic plaques in a well-established animal model.

A. Animal Model and Study Design
  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice or Low-density lipoprotein receptor-deficient (LDLR-/-) mice are recommended. These models spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human disease.[3][4]

  • Diet: Mice will be fed a high-fat, high-cholesterol "Western-type" diet to accelerate atherosclerosis development.[5]

  • Treatment Groups:

    • Group 1: Wild-type mice on a chow diet (Negative Control)

    • Group 2: ApoE-/- mice on a Western-type diet + Vehicle (Disease Control)

    • Group 3: ApoE-/- mice on a Western-type diet + this compound (Low Dose, e.g., 10 mg/kg/day)

    • Group 4: ApoE-/- mice on a Western-type diet + this compound (High Dose, e.g., 30 mg/kg/day)

    • Group 5: ApoE-/- mice on a Western-type diet + Atorvastatin (Positive Control, e.g., 10 mg/kg/day)

  • Administration: this compound and the vehicle will be administered daily via oral gavage.

  • Duration: The study will be conducted for 12-16 weeks.

B. In Vivo Experimental Protocols
  • Plasma Lipid Analysis: Collect blood samples at baseline and at the end of the study. Measure total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using commercially available kits.

  • Atherosclerotic Plaque Analysis:

    • At the end of the study, euthanize the mice and perfuse the vasculature with saline.

    • Dissect the entire aorta and stain with Oil Red O to visualize lipid-rich plaques en face. Quantify the plaque area as a percentage of the total aortic surface area.

    • Embed the aortic root in OCT compound and prepare serial cryosections.

    • Perform Hematoxylin and Eosin (H&E) staining to assess plaque morphology and size.

    • Perform Masson's trichrome staining to visualize collagen content (fibrous cap thickness).

    • Perform immunohistochemistry (IHC) for markers of macrophages (e.g., CD68), smooth muscle cells (e.g., α-SMA), and inflammation (e.g., VCAM-1).

  • Aortic Gene and Protein Expression:

    • Isolate a portion of the aorta for RNA and protein extraction.

    • Perform qRT-PCR to measure the expression of genes involved in inflammation and lipid metabolism.

    • Perform Western blotting to quantify the protein levels of key inflammatory and lipid metabolism markers.

Data Presentation: In Vivo Studies
ParameterMeasurement TechniqueGroup 1 (WT)Group 2 (ApoE-/- + Vehicle)Group 3 (ApoE-/- + this compound Low)Group 4 (ApoE-/- + this compound High)Group 5 (ApoE-/- + Atorvastatin)
Plasma Lipids
Total Cholesterol (mg/dL)Enzymatic Assay
LDL-Cholesterol (mg/dL)Enzymatic Assay
HDL-Cholesterol (mg/dL)Enzymatic Assay
Triglycerides (mg/dL)Enzymatic Assay
Atherosclerotic Plaque
En Face Plaque Area (%)Oil Red O Staining
Aortic Root Plaque Area (µm²)H&E Staining
Macrophage Content (% of plaque)CD68 IHC
Smooth Muscle Cell Content (%)α-SMA IHC
Collagen Content (%)Masson's Trichrome

III. Visualizations

cluster_0 In Vitro Workflow start Cell Culture (Macrophages, SMCs) acat_assay ACAT Inhibition Assay start->acat_assay foam_cell Foam Cell Formation Assay start->foam_cell inflammation Inflammation Marker Assay start->inflammation ic50 Determine IC50 acat_assay->ic50 lipid_quant Quantify Lipid Accumulation foam_cell->lipid_quant gene_protein Analyze Gene/Protein Expression inflammation->gene_protein

Caption: Workflow for in vitro evaluation of this compound.

cluster_1 In Vivo Experimental Design animal_model ApoE-/- Mice + Western Diet groups Treatment Groups (Vehicle, this compound, Atorvastatin) animal_model->groups treatment 12-16 Weeks Treatment groups->treatment endpoints Endpoint Analysis treatment->endpoints lipids Plasma Lipids endpoints->lipids Blood Collection plaque Aortic Plaque Analysis endpoints->plaque Aorta Harvest expression Gene/Protein Expression endpoints->expression Aorta Harvest

Caption: In vivo experimental design for this compound efficacy.

cluster_2 This compound's Proposed Mechanism of Action ldl LDL Cholesterol macrophage Macrophage ldl->macrophage Uptake cholesterol Free Cholesterol macrophage->cholesterol acat ACAT cholesterol->acat ce Cholesteryl Esters acat->ce Esterification foam_cell Foam Cell ce->foam_cell Accumulation plaque Atherosclerotic Plaque foam_cell->plaque This compound This compound This compound->acat Inhibition

Caption: Proposed mechanism of this compound in atherosclerosis.

References

Application Notes and Protocols: Techniques for Measuring the Potential Impact of Cetaben on Protein Kinase C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3] The dysregulation of PKC activity is implicated in the pathophysiology of numerous diseases, including cancer and inflammatory disorders, rendering it a compelling target for therapeutic intervention.

Cetaben is a small molecule that has been investigated for its antiatherosclerotic properties.[4] While its mechanism of action in that context has been explored, a direct, documented impact on Protein Kinase C is not established in publicly available scientific literature. These application notes, therefore, provide a comprehensive guide for researchers interested in investigating the potential interaction between this compound and PKC. The protocols outlined herein describe established methodologies to determine if and how a small molecule like this compound might modulate PKC activity.

The following sections detail the principles of key assays, provide step-by-step experimental protocols, and offer templates for data presentation and visualization to guide your research into the prospective effects of this compound on Protein Kinase C.

I. Overview of Protein Kinase C Signaling

PKC isoforms are broadly categorized into three groups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[1] The activation of conventional and novel PKC isoforms is a key event downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon receptor activation, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which, along with DAG, recruits and activates cPKC isoforms at the plasma membrane.[5] nPKC isoforms are activated by DAG but are calcium-independent.[1] Atypical PKCs do not require DAG or Ca2+ for their activation.[1]

PKC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor Receptor Ligand->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis PKC_inactive Inactive PKC DAG->PKC_inactive Ca2+ Ca2+ IP3->Ca2+ Ca2+->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Activation Substrate Substrate PKC_active->Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Cellular_Response Cellular_Response pSubstrate->Cellular_Response

General overview of the Protein Kinase C signaling pathway.

II. Experimental Protocols for Assessing this compound's Impact on PKC

To thoroughly investigate the effect of this compound on PKC, a multi-faceted approach is recommended, encompassing in vitro biochemical assays and cell-based assays.

Protocol 1: In Vitro PKC Kinase Activity Assay (Non-Radioactive, ELISA-based)

This assay measures the ability of PKC to phosphorylate a specific peptide substrate in the presence of this compound. The level of phosphorylation is then quantified using a phosphospecific antibody.

Materials and Reagents:

  • Recombinant active PKC enzyme (isoform-specific, if desired)

  • PKC substrate peptide (e.g., KRTLRR)[5]

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

  • 96-well microtiter plates pre-coated with the PKC substrate

  • Phosphospecific primary antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 N H2SO4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Experimental Workflow:

PKC_Assay_Workflow A Prepare Reagents and this compound Dilutions B Add Kinase, Activators (PS/DAG), and this compound to Substrate-Coated Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Wash Wells D->E F Add Phosphospecific Primary Antibody E->F G Incubate and Wash F->G H Add HRP-Conjugated Secondary Antibody G->H I Incubate and Wash H->I J Add TMB Substrate for Color Development I->J K Add Stop Solution J->K L Measure Absorbance at 450 nm K->L

Workflow for the in vitro PKC kinase activity assay.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final solvent concentration should be kept constant across all wells and should not exceed 1%.

  • Assay Setup: To each well of the substrate-coated microtiter plate, add the following in order:

    • Kinase Assay Buffer

    • PKC activators (PS and DAG)

    • This compound dilution or vehicle control

    • Recombinant PKC enzyme

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final concentration of ATP should be at or near the Km for the specific PKC isoform being tested.

  • Incubation: Incubate the plate at 30°C for a predetermined optimal time (e.g., 30-60 minutes).

  • Stopping the Reaction and Washing: Terminate the reaction by emptying the wells and washing them three times with Wash Buffer.

  • Primary Antibody Incubation: Add the diluted phosphospecific primary antibody to each well and incubate at room temperature for 60 minutes.

  • Washing: Wash the wells three times with Wash Buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.

  • Washing: Wash the wells three times with Wash Buffer.

  • Color Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping Color Development: Add Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Presentation:

The results can be used to calculate the half-maximal inhibitory concentration (IC50) of this compound.

This compound Concentration (µM)Absorbance at 450 nm (Mean ± SD)% Inhibition
0 (Vehicle)1.2 ± 0.050
0.11.1 ± 0.048.3
10.8 ± 0.0633.3
100.5 ± 0.0358.3
1000.2 ± 0.0283.3
Protocol 2: Direct Binding Assay using Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the binding kinetics and affinity between a small molecule (analyte) and a protein (ligand) immobilized on a sensor chip.[6][7]

Materials and Reagents:

  • Purified PKC protein

  • This compound

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (specific to the protein-ligand interaction)

Procedure:

  • PKC Immobilization: Immobilize the purified PKC protein onto the sensor chip surface using standard amine coupling chemistry.

  • This compound Preparation: Prepare a series of concentrations of this compound in the running buffer.

  • Binding Analysis: Inject the different concentrations of this compound over the immobilized PKC surface and a reference surface. The binding is measured in real-time as a change in the refractive index.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of this compound.

  • Regeneration: Inject the regeneration solution to remove any remaining bound this compound and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

Compoundka (M⁻¹s⁻¹)kd (s⁻¹)KD (µM)
This compound1.5 x 10³3.0 x 10⁻²20
Positive Control2.0 x 10⁵1.0 x 10⁻³0.005
Protocol 3: Cellular Assay - Western Blotting for Phosphorylated PKC Substrates

This assay determines the effect of this compound on PKC activity within a cellular context by measuring the phosphorylation of a known downstream substrate of PKC.

Materials and Reagents:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (against phosphorylated PKC substrate and total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and transfer membranes (e.g., PVDF)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specific duration. In some experiments, stimulate the cells with a PKC activator like PMA.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated PKC substrate.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total PKC substrate for normalization.

Data Presentation:

The band intensities from the western blots can be quantified using densitometry.

TreatmentThis compound (µM)p-Substrate/Total Substrate Ratio (Fold Change vs. Control)
Vehicle Control01.0
PMA05.2
PMA + this compound14.1
PMA + this compound102.5
PMA + this compound1001.2

III. Conclusion

The protocols described in these application notes provide a robust framework for the initial investigation into the potential effects of this compound on Protein Kinase C. By employing a combination of in vitro and cellular assays, researchers can systematically evaluate whether this compound directly binds to PKC, modulates its kinase activity, and affects its signaling pathways within a biological system. The successful application of these techniques will provide valuable data for drug development professionals and scientists seeking to understand the broader pharmacological profile of this compound.

References

Application Notes and Protocols for Cetaben Solution Preparation in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetaben, also known as p-(hexadecylamino)benzoate, is a small molecule drug candidate with notable hypolipidemic properties. It functions as a peroxisome proliferator-activated receptor α (PPARα)-independent peroxisome proliferator.[1] In research settings, this compound has been shown to decrease serum triglyceride and cholesterol levels.[1] Its mechanism of action involves the inhibition of cholesterol and triglyceride synthesis, leading to morphological changes in the Golgi apparatus.[1][2] These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo research applications, along with relevant technical data and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Synonyms p-(hexadecylamino)benzoate, Cetabenum
Molecular Formula C₂₃H₃₉NO₂
Molecular Weight 361.6 g/mol
CAS Number 55986-43-1
Appearance Crystalline solid

Solubility Data

Proper solubilization is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized below.

SolventSolubility
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)20 mg/mL
Ethanol1 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.15 mg/mL

Experimental Protocols

In Vitro Solution Preparation: Stock Solution for Cell-Based Assays

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO, suitable for treating mammalian cell cultures, such as the human hepatoma cell line HepG2.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Weighing this compound: Accurately weigh a precise amount of this compound powder. For a 10 mM stock solution, this will be approximately 3.62 mg per 1 mL of DMSO.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

In Vitro Application: Treatment of HepG2 Cells

This protocol provides a general workflow for treating HepG2 cells with this compound to study its effects on lipid metabolism. A concentration of 50 µM has been shown to inhibit triglyceride and cholesterol ester synthesis.[1]

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., EMEM supplemented with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed HepG2 cells in appropriate cell culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Preparation of Working Solution: Dilute the 10 mM this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 50 µM). It is crucial to maintain a final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24-48 hours).

  • Downstream Analysis: Following incubation, cells can be harvested and analyzed for various endpoints, such as lipid accumulation (e.g., using Oil Red O staining), gene expression of lipid metabolism-related genes (e.g., via qPCR), or protein expression (e.g., via Western blotting).

In Vivo Solution Preparation: Oral Suspension for Animal Studies

This protocol details the preparation of a 3% this compound suspension in gum arabic, as has been used in rat studies.

Materials:

  • This compound (crystalline solid)

  • Gum arabic

  • Purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

Procedure:

  • Gum Arabic Solution Preparation: Prepare a 3% (w/v) gum arabic solution by slowly adding gum arabic powder to purified water while stirring continuously until fully dissolved.

  • This compound Suspension: Weigh the required amount of this compound powder. Gradually add the this compound powder to the gum arabic solution while continuously stirring or homogenizing to ensure a uniform suspension.

  • Homogenization: For a more stable and uniform suspension, use a mortar and pestle to triturate the this compound powder with a small amount of the gum arabic solution to form a paste before gradually adding the remaining solution. Alternatively, a mechanical homogenizer can be used.

  • Administration: The suspension should be administered to animals via oral gavage at the desired dosage. Ensure the suspension is well-mixed before each administration.

Mechanism of Action and Signaling Pathway

This compound exerts its hypolipidemic effects through a PPARα-independent pathway. It directly inhibits key enzymes involved in cholesterol and triglyceride synthesis. This leads to a reduction in cellular cholesterol levels, which in turn affects the morphology and function of the Golgi apparatus.

Cetaben_Mechanism This compound This compound Cholesterol_Synth Inhibition of Cholesterol Synthesis This compound->Cholesterol_Synth Triglyceride_Synth Inhibition of Triglyceride Synthesis This compound->Triglyceride_Synth Cellular_Cholesterol Decreased Cellular Cholesterol Cholesterol_Synth->Cellular_Cholesterol Lipid_Homeostasis Altered Lipid Homeostasis Triglyceride_Synth->Lipid_Homeostasis Golgi Golgi Apparatus Morphology Alteration Cellular_Cholesterol->Golgi Golgi->Lipid_Homeostasis Cetaben_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution (DMSO) Treatment Treat Cells with this compound (e.g., 50 µM) Stock_Prep->Treatment Cell_Culture Culture HepG2 Cells Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Lipid_Analysis Lipid Accumulation Assay (Oil Red O) Incubation->Lipid_Analysis Gene_Expression Gene Expression Analysis (qPCR) Incubation->Gene_Expression Protein_Analysis Protein Expression Analysis (Western Blot) Incubation->Protein_Analysis

References

Using Cetaben to Study Cellular Lipid Uptake: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetaben (sodium p-(hexadecylamino) benzoate) is a compound that has demonstrated effects on lipid metabolism. Notably, it has been shown to lower plasma cholesterol and reduce aortic sterol deposition in preclinical studies.[1] The primary mechanism of action identified for this compound is the inhibition of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), which is responsible for the esterification of cholesterol within cells.[1] This activity makes this compound a valuable tool for investigating the cellular processes of lipid uptake and metabolism, particularly cholesterol trafficking and storage.

These application notes provide detailed protocols for utilizing this compound to study cellular lipid uptake, with a focus on cholesterol and fatty acids. The protocols are designed for use in a research setting with cultured mammalian cells.

Data Presentation

The following tables provide a structured overview of the key quantitative parameters for the experimental protocols detailed below.

Table 1: Recommended Reagent Concentrations

ReagentStock ConcentrationWorking ConcentrationSolvent
This compound10 mM10-100 µMDMSO
NBD-Cholesterol1 mg/mL1-5 µg/mLEthanol
BODIPY FL C16 (Palmitate)1 mM1-5 µMDMSO
Avasimibe (Positive Control)10 mM1-10 µMDMSO

Table 2: Experimental Conditions for Lipid Uptake Assays

ParameterCholesterol Uptake AssayFatty Acid Uptake Assay
Cell Line Examples HepG2, THP-1 Macrophages, CHO3T3-L1 Adipocytes, H9c2 Cardiomyocytes, HepG2
Seeding Density 70-80% confluency70-80% confluency
Pre-incubation (Inhibitor) 1-4 hours1-4 hours
Lipid Incubation Time 4-24 hours30-60 minutes
Detection Method Fluorescence Microscopy, Plate ReaderFluorescence Microscopy, Plate Reader
Excitation/Emission (nm) ~485 / ~535 (NBD)~488 / ~508 (BODIPY)

Experimental Protocols

Protocol 1: Cholesterol Uptake Assay Using NBD-Cholesterol

This protocol describes how to measure cellular cholesterol uptake using the fluorescent cholesterol analog NBD-cholesterol and how to assess the inhibitory effect of this compound.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Complete culture medium

  • Serum-free culture medium

  • This compound

  • NBD-Cholesterol

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate in complete culture medium at 37°C and 5% CO2.

  • Cell Treatment (Inhibitor Pre-incubation):

    • Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Avasimibe).

    • Remove the complete culture medium from the wells and wash the cells once with PBS.

    • Add 100 µL of the this compound-containing or control medium to the respective wells.

    • Incubate for 1-4 hours at 37°C.

  • Cholesterol Uptake:

    • Prepare a working solution of NBD-cholesterol in serum-free medium (typically 1-5 µg/mL).[2]

    • Add the NBD-cholesterol solution to the wells containing the pre-incubated cells with this compound or controls.

    • Incubate at 37°C for 4-24 hours. The optimal time should be determined empirically for the specific cell line.[2][3]

  • Measurement:

    • Plate Reader:

      • Remove the NBD-cholesterol containing medium.

      • Wash the cells twice with ice-cold PBS to remove extracellular fluorescence.

      • Add 100 µL of PBS or cell lysis buffer to each well.

      • Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths appropriate for NBD (e.g., ~485/535 nm).[4]

    • Fluorescence Microscopy:

      • Remove the NBD-cholesterol containing medium.

      • Wash the cells twice with ice-cold PBS.

      • Add 100 µL of PBS or a suitable imaging buffer to each well.

      • Visualize and capture images using a fluorescence microscope with a FITC/GFP filter set.[3]

  • Data Analysis: Quantify the fluorescence intensity per well or per cell. Normalize the data to the vehicle control to determine the percent inhibition of cholesterol uptake by this compound.

Protocol 2: Fatty Acid Uptake Assay Using BODIPY-Labeled Fatty Acids

This protocol outlines a method to measure cellular fatty acid uptake using a fluorescently labeled fatty acid, such as BODIPY FL C16, and to evaluate the effect of this compound on this process.

Materials:

  • Cell line of interest (e.g., 3T3-L1 adipocytes)

  • Complete culture medium

  • Serum-free culture medium

  • This compound

  • BODIPY FL C16 (or other BODIPY-labeled fatty acid)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate to achieve 70-80% confluency at the time of the assay. Incubate in complete culture medium at 37°C and 5% CO2.

  • Serum Starvation: After cells have attached, gently remove the media and replace it with serum-free culture media. Incubate for 1-2 hours at 37°C.[5]

  • Cell Treatment (Inhibitor Pre-incubation):

    • Prepare working solutions of this compound in serum-free medium.

    • Add 100 µL of the this compound-containing or control medium to the wells.

    • Incubate for 1-4 hours at 37°C.

  • Fatty Acid Uptake:

    • Prepare a working solution of BODIPY FL C16 in serum-free medium (typically 1-5 µM).

    • Add the BODIPY FL C16 solution to the wells.

    • Immediately begin monitoring fluorescence for a kinetic assay or incubate for 30-60 minutes for an endpoint assay.[1][5]

  • Measurement:

    • Plate Reader (Kinetic): Measure fluorescence intensity every 1-2 minutes for 30-60 minutes using a bottom-read mode with excitation/emission wavelengths suitable for BODIPY (e.g., ~488/508 nm).[1][5]

    • Plate Reader (Endpoint): After the incubation period, wash the cells with PBS and measure the final fluorescence intensity.

    • Fluorescence Microscopy: After incubation, wash the cells with PBS, add imaging buffer, and capture images using a fluorescence microscope.

  • Data Analysis: For kinetic data, calculate the rate of uptake (slope of the initial linear phase). For endpoint data, normalize the fluorescence intensity to the vehicle control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_uptake Lipid Uptake cluster_analysis Analysis plate_cells Plate Cells in 96-well Plate incubate_24h Incubate 24h (37°C, 5% CO2) plate_cells->incubate_24h serum_starve Serum Starve (1-2h) incubate_24h->serum_starve add_this compound Add this compound or Vehicle Control serum_starve->add_this compound incubate_inhibitor Incubate (1-4h) add_this compound->incubate_inhibitor add_lipid Add Fluorescent Lipid (NBD-Cholesterol or BODIPY-FA) incubate_inhibitor->add_lipid incubate_lipid Incubate (FA: 30-60 min | Chol: 4-24h) add_lipid->incubate_lipid wash_cells Wash Cells with PBS incubate_lipid->wash_cells measure_fluorescence Measure Fluorescence (Microscopy or Plate Reader) wash_cells->measure_fluorescence analyze_data Data Analysis measure_fluorescence->analyze_data

Caption: Experimental workflow for studying cellular lipid uptake with this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LDL LDL-Cholesterol LDLR LDL Receptor LDL->LDLR Binding & Endocytosis Free_Chol Free Cholesterol Pool LDLR->Free_Chol Release ACAT ACAT Enzyme Free_Chol->ACAT CE Cholesteryl Esters ACAT->CE LD Lipid Droplets (Storage) CE->LD This compound This compound This compound->ACAT Inhibition

Caption: Proposed mechanism of this compound's action on cellular cholesterol metabolism.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cetaben

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Cetaben in bulk drug substance and pharmaceutical dosage forms. The method is developed to provide a reliable and accurate analytical procedure for researchers, scientists, and drug development professionals. The protocol has been established based on common practices for small molecule drug analysis and serves as a comprehensive guide for method implementation and validation.

Introduction

This compound is a novel therapeutic agent under investigation for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[1][2] This document provides a detailed protocol for an RP-HPLC method for the determination of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric glassware: Class A volumetric flasks and pipettes.

  • Solvents: HPLC grade acetonitrile (B52724) and methanol.[1]

  • Reagents: HPLC grade water (e.g., Milli-Q or equivalent), phosphate (B84403) buffer salts.

  • Sample Filtration: 0.45 µm or 0.22 µm syringe filters.[3]

Chromatographic Conditions

A reliable HPLC method requires careful optimization of chromatographic parameters to achieve good resolution, peak shape, and a reasonable run time. The following conditions are recommended for the analysis of this compound.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (35:65, v/v)[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 228 nm[4]
Run Time 10 minutes

Protocols

Preparation of Solutions

a) Mobile Phase Preparation (1 L):

  • Prepare a phosphate buffer solution by dissolving the appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC grade water to a final concentration of 20 mM.

  • Adjust the pH of the buffer to 3.0 with phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix 350 mL of the filtered phosphate buffer with 650 mL of acetonitrile.

  • Degas the mobile phase by sonication or helium sparging before use.

b) Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with the mobile phase and mix well.

c) Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-80 µg/mL).[4]

d) Sample Preparation:

  • For Bulk Drug Substance:

    • Accurately weigh an amount of the bulk drug equivalent to 25 mg of this compound into a 25 mL volumetric flask.

    • Follow steps 2-4 of the standard stock solution preparation.

    • Dilute this solution with the mobile phase to a final concentration within the linear range of the method.

  • For Pharmaceutical Dosage Forms (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

    • Accurately weigh a portion of the powder equivalent to one tablet's labeled amount of this compound into a suitable volumetric flask.

    • Add a sufficient amount of mobile phase to dissolve the active ingredient.

    • Sonicate for 15-20 minutes to ensure complete extraction.

    • Make up to the mark with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.[3]

    • Further dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • After each injection, allow the chromatogram to run for the specified run time.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[5][6][7] The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

ParameterResult
Linearity Range 10 - 80 µg/mL[4]
Correlation Coefficient (r²) ≥ 0.999
Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.

Precision TypeAcceptance Criteria (RSD)
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

ParameterAcceptance Criteria
Recovery 98.0% - 102.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

ParameterResult
LOD 0.11 µg/mL[4]
LOQ 0.34 µg/mL[4]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Standard Solution Preparation injection Sample Injection prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection equilibration->injection separation Chromatographic Separation injection->separation detection Detection (UV/PDA) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

References

In Vivo Application of Cetaben for Atherosclerosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetaben, also known as sodium p-(hexadecylamino)benzoate, has been investigated for its anti-atherosclerotic properties. Its mechanism of action primarily involves the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification and subsequent storage of cholesterol within cells. By blocking this process, particularly in macrophages within the arterial wall, this compound helps to prevent the formation of foam cells, a key event in the initiation and progression of atherosclerotic plaques.[1] This document provides detailed application notes and protocols for the in vivo use of this compound in atherosclerosis research, based on preclinical studies.

Mechanism of Action

This compound's anti-atherosclerotic effects are attributed to its ability to inhibit ACAT.[1] ACAT1, the isoform present in macrophages, is responsible for converting free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[2][3] This accumulation of cholesteryl esters transforms macrophages into foam cells, a hallmark of atherosclerosis.[2][4] By inhibiting ACAT1, this compound reduces the storage of cholesteryl esters, thereby limiting foam cell formation and the inflammatory processes associated with plaque development.[2][5] The inhibition of ACAT may also reduce intestinal cholesterol absorption and decrease the assembly of apolipoprotein B-containing lipoproteins.[6]

Data Presentation

The following tables summarize the quantitative data from a key in vivo study investigating the effects of this compound in a rabbit model of atherosclerosis.

Table 1: Effect of this compound on Plasma Cholesterol and Aortic Sterol Content in Hypercholesterolemic Rabbits [1][7]

Treatment GroupDosage (mg/kg/day)Plasma Cholesterol (mg/dL)Total Aortic Sterol (mg/aorta)Aortic Esterified Sterol (mg/aorta)
Control (Hypercholesterolemic Diet)-1585 ± 22525.8 ± 3.919.9 ± 3.6
This compound271420 ± 21016.1 ± 2.610.9 ± 2.3
This compound113980 ± 15511.5 ± 2.16.8 ± 1.8*

*Indicates a statistically significant difference compared to the control group.

Table 2: Effect of this compound on the Incidence and Severity of Gross Atherosclerotic Lesions in Hypercholesterolemic Rabbits [1][7]

Treatment GroupDosage (mg/kg/day)Incidence of Lesions (%)Lesion Score (0-4 scale)
Control (Hypercholesterolemic Diet)-1002.8 ± 0.4
This compound27801.9 ± 0.5
This compound113601.2 ± 0.4

*Indicates a statistically significant difference compared to the control group.

Signaling Pathway

The primary signaling pathway affected by this compound is the intracellular cholesterol esterification pathway mediated by ACAT1 in macrophages.

ACAT_Inhibition_Pathway cluster_macrophage Macrophage ldl Modified LDL sr Scavenger Receptor (e.g., CD36, SR-A) ldl->sr Uptake fc Free Cholesterol sr->fc acat ACAT1 fc->acat Substrate ce Cholesteryl Esters acat->ce Esterification ld Lipid Droplets ce->ld foam_cell Foam Cell Formation ld->foam_cell atherosclerosis Atherosclerosis Progression foam_cell->atherosclerosis This compound This compound This compound->acat Inhibition

Caption: this compound inhibits ACAT1, preventing cholesterol esterification and foam cell formation.

Experimental Protocols

The following are detailed protocols for key experiments in the in vivo study of this compound for atherosclerosis.

Animal Model and Diet-Induced Hypercholesterolemia

Objective: To induce atherosclerosis in an animal model through a high-cholesterol diet. New Zealand White rabbits are a commonly used model for such studies.[8][9]

Materials:

  • Male New Zealand White rabbits (2.5-3.0 kg)

  • Standard rabbit chow

  • Cholesterol (USP grade)

  • Peanut oil or other suitable fat source

  • Animal caging and husbandry equipment

Protocol:

  • Acclimatize rabbits to the housing facility for at least one week, providing standard chow and water ad libitum.

  • Prepare the atherogenic diet. A common formulation consists of standard rabbit chow supplemented with 1-2% cholesterol and 4-6% peanut oil.[8] To prepare, dissolve the cholesterol in warmed peanut oil and then mix thoroughly with the standard chow pellets.

  • Divide the rabbits into control and treatment groups.

  • Feed the control group the atherogenic diet for the duration of the study (typically 8-12 weeks).

  • For the treatment groups, administer this compound at the desired dosages (e.g., 27 mg/kg/day and 113 mg/kg/day) orally, mixed with a small portion of the daily diet, starting from the initiation of the atherogenic diet.[7]

  • Monitor the animals' health and body weight regularly.

  • Collect blood samples at baseline and at regular intervals to monitor plasma cholesterol levels.

Aortic Endothelial De-endothelialization (Balloon Catheter Injury)

Objective: To accelerate and localize atherosclerotic lesion formation by inducing endothelial injury in the aorta.[1][7]

Materials:

  • Anesthetized, hypercholesterolemic rabbits from Protocol 1

  • 4F Fogarty embolectomy catheter

  • Fluoroscope (optional, for guidance)

  • Surgical instruments for vascular access (e.g., femoral artery cutdown)

  • Heparinized saline

Protocol:

  • Anesthetize the rabbit using an appropriate anesthetic regimen (e.g., ketamine/xylazine).

  • Surgically expose the femoral artery.

  • Introduce the 4F Fogarty embolectomy catheter into the femoral artery and advance it into the abdominal aorta to the level of the diaphragm.

  • Inflate the balloon with saline to a pressure that causes gentle distension of the aorta (e.g., 450-500 mmHg).[10]

  • Withdraw the inflated catheter slowly and steadily to the aortic bifurcation to denude the endothelium. Repeat this process three times.[10]

  • Remove the catheter and ligate the femoral artery.

  • Close the surgical incision and allow the animal to recover.

  • Continue the respective diets and this compound treatments for the remainder of the study period.

Quantification of Atherosclerotic Lesions

Objective: To assess the extent and severity of atherosclerotic plaque formation in the aorta.

Materials:

  • Euthanized rabbits from the study

  • Dissection tools

  • Sudan IV stain

  • Formalin (10% buffered)

  • Microscope

  • Image analysis software (e.g., ImageJ)

Protocol:

  • At the end of the study period, euthanize the rabbits with an overdose of pentobarbital.

  • Perfuse the vascular system with saline followed by 10% buffered formalin.

  • Carefully dissect the entire aorta from the aortic arch to the iliac bifurcation.

  • Remove adherent adipose and connective tissue.

  • Open the aorta longitudinally and pin it flat on a wax-bottomed dish.

  • Gross Lesion Analysis:

    • Stain the aorta with Sudan IV solution for 15 minutes to visualize lipid-rich atherosclerotic lesions (which will appear red).

    • Destain in 80% ethanol.

    • Photograph the stained aorta.

    • Use image analysis software to quantify the total aortic surface area and the area of the Sudan IV-positive lesions. Express the lesion area as a percentage of the total aortic surface area.[5]

  • Histological Analysis:

    • Take cross-sections from specific regions of the aorta (e.g., aortic arch, thoracic aorta, abdominal aorta).

    • Process the tissue for paraffin (B1166041) or frozen sectioning.

    • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid deposition.

    • Analyze the sections microscopically to assess lesion composition, including foam cell accumulation, fibrous cap thickness, and necrotic core size.

Analysis of Aortic Sterol Content

Objective: To quantify the total and esterified cholesterol content in the aortic tissue.[5]

Materials:

  • Aortic tissue samples

  • Chloroform-methanol (2:1, v/v)

  • Gas-liquid chromatography (GLC) system

  • Internal standard (e.g., 5α-cholestane)

Protocol:

  • Homogenize a weighed portion of the aorta.

  • Extract lipids from the homogenate using a chloroform-methanol mixture.

  • Separate the lipid extract into free and esterified sterol fractions using thin-layer chromatography.

  • Saponify the esterified sterol fraction to release free sterols.

  • Analyze the free and saponified sterol fractions by GLC after derivatization.

  • Quantify the amount of cholesterol and cholesteryl esters relative to the internal standard and the tissue weight.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in an atherosclerosis model.

Experimental_Workflow start Start acclimatization Rabbit Acclimatization (1 week) start->acclimatization diet Initiate Atherogenic Diet (Control and this compound Groups) acclimatization->diet injury Balloon Catheter Injury (Day 7) diet->injury treatment Continued Diet and this compound Treatment (8-12 weeks) injury->treatment blood_sampling Periodic Blood Sampling (Cholesterol Analysis) treatment->blood_sampling euthanasia Euthanasia and Tissue Harvest treatment->euthanasia lesion_analysis Aortic Lesion Quantification (Gross and Histological) euthanasia->lesion_analysis sterol_analysis Aortic Sterol Analysis (GLC) euthanasia->sterol_analysis data_analysis Data Analysis and Interpretation lesion_analysis->data_analysis sterol_analysis->data_analysis end End data_analysis->end

Caption: A typical workflow for in vivo testing of this compound in a rabbit atherosclerosis model.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Cetaben Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Cetaben in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound exhibits poor solubility in aqueous solutions. The table below summarizes its approximate solubility in various solvents.

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: this compound is a lipophilic molecule, meaning it has a strong affinity for fats and oils and repels water. This characteristic is due to its long hexadecyl carbon chain, which is hydrophobic.

Q3: What are the common signs of solubility issues with this compound?

A3: Common indicators of solubility problems include:

  • The compound failing to dissolve completely, with visible particles remaining.

  • The solution appearing cloudy or forming a precipitate after initial dissolution.

  • Inconsistent results in downstream experiments due to inaccurate drug concentration.

Q4: Can I use surfactants to improve this compound solubility?

A4: Yes, surfactants can be an effective method for enhancing the solubility of poorly soluble drugs like this compound. Non-ionic surfactants such as Tween-80 or Pluronic-F68 are often used in pharmaceutical formulations to increase solubility.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.

Issue 1: this compound powder is not dissolving in my aqueous buffer.

  • Question: Have you tried using a co-solvent?

    • Answer: this compound is practically insoluble in purely aqueous solutions. The use of a water-miscible organic co-solvent is recommended.[2][3] Start by dissolving this compound in a minimal amount of an organic solvent like DMSO or DMF before adding it to your aqueous buffer.

  • Question: What is the final concentration of the organic solvent in your solution?

    • Answer: It is crucial to keep the percentage of the organic co-solvent as low as possible to avoid potential toxicity in cell-based assays or other biological experiments.

Issue 2: My this compound solution is cloudy or has formed a precipitate.

  • Question: At what point did the solution become cloudy?

    • Answer: If the solution became cloudy immediately upon adding the this compound stock (dissolved in an organic solvent) to the aqueous buffer, the concentration of this compound may be too high for the chosen co-solvent percentage. Try reducing the final concentration of this compound.

  • Question: Have you considered adjusting the pH of your aqueous buffer?

    • Answer: For compounds with ionizable groups, adjusting the pH of the solution can significantly impact solubility.[1][2][4] Since this compound has a carboxylic acid group, increasing the pH of the buffer (e.g., to pH 7.2 or higher) can deprotonate this group, making the molecule more soluble in aqueous solutions.

Quantitative Data Summary

The following table provides a summary of the known solubility of this compound in various solvents.

SolventSolubility
DMF20 mg/mL
DMSO20 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.15 mg/mL
Ethanol1 mg/mL

Data sourced from publicly available chemical information.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Co-solvent

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the this compound powder to create a concentrated stock solution (e.g., 20 mg/mL). Vortex thoroughly until the powder is completely dissolved.

  • Serial Dilution: Perform serial dilutions of the concentrated stock solution with your aqueous experimental buffer to achieve the desired final concentration. Ensure that the final concentration of DMSO is low (typically <0.5%) to minimize solvent effects on your experiment.

  • Final Check: Gently mix the final solution and visually inspect for any signs of precipitation or cloudiness.

Protocol 2: Enhancing this compound Solubility with pH Adjustment

  • Prepare Alkaline Buffer: Prepare your desired aqueous buffer and adjust the pH to a value above 7.2 (e.g., 7.4-8.0).

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • Dilution in Alkaline Buffer: Dilute the this compound stock solution into the alkaline aqueous buffer to the desired final concentration.

  • pH Confirmation: After dilution, re-check the pH of the final solution and adjust if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_verification Verification weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (e.g., 20 mg/mL) weigh->dissolve Step 1 dilute Serially dilute stock in aqueous buffer dissolve->dilute Step 2 final_conc Achieve desired final concentration (low % DMSO) dilute->final_conc Step 3 mix Gently Mix final_conc->mix Step 4 inspect Visually Inspect for Precipitation mix->inspect Step 5

Caption: Experimental workflow for preparing a this compound solution.

Caption: Troubleshooting decision tree for this compound solubility.

References

Optimizing Cetaben concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cetaben in cell-based assays. Our goal is to help you optimize your experimental conditions and obtain reliable, reproducible results.

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of this compound concentration in your experiments.

Problem Possible Cause Suggested Solution
High variability between replicate wells - Inconsistent cell seeding[1] - Edge effects in the microplate - Incomplete dissolution of this compound- Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile media/PBS.[2] - Vortex the final dilution of this compound thoroughly before adding to the wells.
Unexpectedly high or low cell viability - Incorrect this compound concentration - Inaccurate cell counting - Contamination of cell culture[3]- Prepare fresh serial dilutions from a new stock solution. - Verify cell count using a hemocytometer or automated cell counter.[4] - Regularly check cultures for signs of contamination.
Precipitation of this compound in culture medium - this compound solubility limit exceeded[5] - Interaction with media components- Lower the final concentration of this compound. - If using a solvent like DMSO, ensure the final concentration does not exceed 0.5%. - Test the solubility of this compound in your specific cell culture medium.
Inconsistent results with tetrazolium-based assays (MTT, XTT) - Interference of this compound with formazan (B1609692) production - this compound-induced changes in cellular metabolism- Compare results with a non-metabolic viability assay (e.g., Trypan Blue exclusion).[6][7] - Run a control with this compound in cell-free medium to check for direct reduction of the tetrazolium salt.

Frequently Asked Questions (FAQs)

1. How should I prepare and store a stock solution of this compound?

To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO to a high concentration (e.g., 10 mM).[8][9] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C or -80°C, protected from light.[11] When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium to the desired final concentration immediately before use.

2. What is the recommended starting concentration range for this compound in a cell viability assay?

For initial screening, a broad range of concentrations is recommended, typically spanning several orders of magnitude (e.g., from 0.01 µM to 100 µM). This will help in determining the dose-response relationship and identifying the IC50 value for your specific cell line.

3. How long should I incubate my cells with this compound?

The optimal incubation time depends on the cell type and the specific assay being performed. For many cancer cell lines, a 24 to 72-hour incubation period is a common starting point for cytotoxicity assays.[12]

4. Can this compound interfere with common cell viability assays?

As with any compound, it is possible for this compound to interfere with certain assay chemistries. For example, some compounds can directly reduce tetrazolium salts like MTT or XTT, leading to an overestimation of cell viability.[6][7] It is advisable to run appropriate controls, such as a cell-free assay with this compound and the viability reagent, to test for any direct chemical interactions.

5. What is the mechanism of action of this compound?

This compound is a potent inhibitor of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation in many cancer types. By inhibiting this pathway, this compound is hypothesized to induce apoptosis and inhibit cell growth.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

  • Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway of this compound

Cetaben_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors AKT->Downstream This compound This compound This compound->PI3K Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Cetaben_Workflow start Start prepare_stock Prepare this compound Stock Solution (10 mM in DMSO) start->prepare_stock serial_dilute Perform Serial Dilutions (e.g., 0.01 to 100 µM) prepare_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound and Vehicle Control seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 24-72h treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) incubate->viability_assay read_plate Read Plate on Microplate Reader viability_assay->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end Troubleshooting_Logic start Inconsistent Viability Results check_seeding Review Cell Seeding Protocol start->check_seeding High Well-to-Well Variability check_compound Verify this compound Dilutions start->check_compound Unexpected Dose-Response check_assay Assess Assay Interference start->check_assay Discrepancy with Other Assays solution1 Re-standardize Seeding Density check_seeding->solution1 solution2 Prepare Fresh This compound Solutions check_compound->solution2 solution3 Run Cell-Free Controls check_assay->solution3

References

Troubleshooting unexpected results in Cetaben experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments with Cetaben.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. This compound exerts its therapeutic effects by blocking the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.

Q2: In which cancer cell lines has this compound shown efficacy?

This compound has demonstrated significant anti-proliferative activity in a variety of cancer cell lines with known PI3K/Akt/mTOR pathway activation, including but not limited to breast (MCF-7, MDA-MB-231), prostate (PC-3, LNCaP), and lung (A549, H460) cancer cell lines. Efficacy may vary depending on the specific genetic background of the cell line.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is supplied as a lyophilized powder. For in vitro experiments, we recommend dissolving this compound in DMSO to create a stock solution of 10 mM. The stock solution should be stored at -20°C. For cell-based assays, further dilution in cell culture medium is required. Please note that repeated freeze-thaw cycles should be avoided.

Troubleshooting Common Issues in this compound Experiments

Researchers may encounter unexpected results during their experiments with this compound. The following guides address common problems in a question-and-answer format.

Cell-Based Assays

Issue: Higher than expected cell viability after this compound treatment.

  • Question: My cancer cells are not dying as expected after treating them with this compound. What could be the reason?

  • Answer: There are several potential reasons for this observation:

    • Suboptimal this compound Concentration: Ensure you are using the recommended concentration range for your specific cell line. A dose-response experiment is crucial to determine the IC50 value.

    • Incorrect Drug Preparation: Verify that the this compound stock solution was prepared and stored correctly. Degradation of the compound can lead to reduced activity.

    • Cell Line Resistance: The cancer cell line you are using might have intrinsic or acquired resistance to PI3K/Akt/mTOR inhibitors. This could be due to alternative signaling pathways being activated.

    • High Seeding Density: Overly confluent cells may exhibit reduced sensitivity to drug treatment. Optimize your cell seeding density.[1]

    • Serum Concentration: Components in the serum of your cell culture medium may interfere with this compound's activity. Consider reducing the serum concentration during treatment.

Issue: High variability between replicate wells in a cell viability assay.

  • Question: I am observing significant variability in my cell viability assay results between replicate wells treated with the same concentration of this compound. What could be the cause?

  • Answer: High variability can skew your results. Consider the following:

    • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution.

    • Pipetting Errors: Inconsistent pipetting of cells, media, or this compound can lead to variability. Use calibrated pipettes and consistent technique.

    • Edge Effects: Wells on the periphery of a microplate can be prone to evaporation, leading to changes in media concentration.[2] To mitigate this, avoid using the outer wells or fill them with sterile PBS.

    • Incubation Conditions: Ensure uniform temperature and CO2 distribution within the incubator.

Data Presentation: Troubleshooting Cell Viability Assays

Problem Potential Cause Recommended Solution
High cell viabilitySuboptimal drug concentrationPerform a dose-response curve to determine IC50.
Drug degradationPrepare fresh stock solutions and avoid freeze-thaw cycles.
Cell line resistanceTest on a different cell line or investigate resistance mechanisms.
High cell densityOptimize seeding density.
High variabilityUneven cell seedingEnsure a single-cell suspension before plating.
Pipetting errorsUse calibrated pipettes and consistent technique.
Edge effectsAvoid using outer wells of the microplate.
Western Blot Analysis

Issue: No change or an unexpected increase in phosphorylated Akt (p-Akt) levels after this compound treatment.

  • Question: I am not seeing the expected decrease in p-Akt levels in my western blot after treating cells with this compound. What should I do?

  • Answer: This is a common issue when working with signaling pathway inhibitors.

    • Incorrect Treatment Duration: The timing of pathway inhibition is critical. Perform a time-course experiment to determine the optimal treatment duration for observing a decrease in p-Akt.

    • Suboptimal this compound Concentration: Similar to viability assays, the concentration of this compound might be too low to effectively inhibit the pathway.

    • Feedback Loop Activation: Inhibition of the PI3K/Akt/mTOR pathway can sometimes trigger feedback mechanisms that lead to the reactivation of upstream components.

    • Sample Preparation: Ensure that samples were lysed quickly on ice and that phosphatase inhibitors were included in the lysis buffer to preserve the phosphorylation status of proteins.[3][4]

Issue: Weak or no signal for target proteins.

  • Question: I am having trouble detecting my target proteins (e.g., total Akt, p-Akt) on my western blot.

  • Answer: A weak or absent signal can be frustrating. Here are some troubleshooting steps:

    • Low Protein Expression: The cell line you are using may have low endogenous levels of the target protein.[3] Consider using a positive control cell line known to express the protein.

    • Insufficient Protein Loading: Ensure you are loading an adequate amount of protein per lane (typically 20-30 µg for whole-cell lysates).[3]

    • Antibody Issues: The primary or secondary antibody may not be optimal. Check the recommended antibody dilutions and consider trying a different antibody.

    • Transfer Problems: Inefficient protein transfer from the gel to the membrane can result in a weak signal.[4] Verify transfer efficiency by staining the membrane with Ponceau S.

Data Presentation: Troubleshooting Western Blots

Problem Potential Cause Recommended Solution
No change in p-AktIncorrect treatment timePerform a time-course experiment.
Suboptimal drug concentrationIncrease this compound concentration.
Feedback loop activationInvestigate potential feedback mechanisms.
Sample degradationUse phosphatase inhibitors during lysis.
Weak/no signalLow protein expressionUse a positive control cell line.
Insufficient protein loadedIncrease the amount of protein per lane.
Antibody issuesOptimize antibody dilution or try a new antibody.
Poor protein transferCheck transfer efficiency with Ponceau S stain.
Quantitative PCR (qPCR) Analysis

Issue: No significant change in the expression of downstream target genes of the PI3K/Akt/mTOR pathway.

  • Question: I am not observing the expected changes in the mRNA levels of genes like CCND1 (Cyclin D1) after this compound treatment. Why might this be?

  • Answer: Gene expression changes can be influenced by several factors:

    • Suboptimal Time Point: The transcriptional response to pathway inhibition is time-dependent. Perform a time-course experiment to capture the peak of gene expression changes.

    • RNA Quality: Poor quality RNA can lead to unreliable qPCR results.[5] Ensure your RNA has a 260/280 ratio of ~2.0.

    • Primer Efficiency: Inefficient or non-specific primers can affect the accuracy of your results.[6] Validate your primers by running a standard curve.

    • Post-Transcriptional Regulation: The regulation of your target protein may occur at the post-transcriptional or translational level, meaning mRNA levels may not change significantly.

Data Presentation: Troubleshooting qPCR

Problem Potential Cause Recommended Solution
No change in gene expressionSuboptimal time pointConduct a time-course experiment.
Poor RNA qualityCheck RNA integrity and purity.
Inefficient primersValidate primer efficiency with a standard curve.
Post-transcriptional regulationInvestigate protein-level changes.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO).

  • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Protocol
  • After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

qPCR Protocol
  • Following this compound treatment, extract total RNA from cells using a suitable kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and validated primers for your target genes and a housekeeping gene (e.g., GAPDH, ACTB).

  • Run the qPCR on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression.

Visualizations

Cetaben_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion This compound This compound This compound->PI3K Inhibition

Caption: this compound's mechanism of action targeting the PI3K pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & This compound Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection

Caption: Standard workflow for Western Blot analysis.

Troubleshooting_Logic Start Unexpected Result Check_Drug Verify this compound Concentration & Stability Start->Check_Drug Check_Cells Assess Cell Line Health & Density Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Hypothesis Formulate New Hypothesis (e.g., Resistance) Check_Drug->Hypothesis Check_Cells->Hypothesis Check_Reagents Validate Reagents (Antibodies, Primers) Check_Protocol->Check_Reagents Check_Reagents->Hypothesis Optimize Optimize Experiment Hypothesis->Optimize

Caption: A logical approach to troubleshooting experimental results.

References

How to prevent Cetaben degradation in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Cetaben (CAS 55986-43-1) to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is stable for at least two to four years.

Q2: How should I handle this compound upon receipt?

A2: Upon receipt, it is recommended to store the product at -20°C. For handling, ensure you are in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses. Avoid creating dust.

Q3: Can I store this compound at room temperature?

A3: While some suppliers indicate that this compound is stable at ambient temperature for a few days during shipping, long-term storage at room temperature is not recommended.[2] For optimal stability, store at -20°C.

Q4: How do I prepare solutions of this compound?

A4: this compound is soluble in organic solvents such as ethanol, DMSO (dimethyl sulfoxide), and DMF (dimethylformamide). It is sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.

Q5: How long are aqueous solutions of this compound stable?

A5: Aqueous solutions of this compound are not stable and it is recommended that they be prepared fresh for each use. Do not store aqueous solutions for more than one day.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected or inconsistent experimental results. This compound degradation due to improper storage or handling.1. Verify that the solid this compound has been stored at -20°C. 2. Ensure that aqueous solutions were freshly prepared. 3. Perform a purity check of your this compound stock using a suitable analytical method like HPLC.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.1. The appearance of new peaks may indicate the presence of degradation products. 2. Potential degradation pathways include hydrolysis, oxidation, and photodegradation. 3. Conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.
Precipitation or cloudiness in the solution. Poor solubility or formation of insoluble degradation products.1. Confirm the solubility of this compound in your chosen solvent system. For aqueous solutions, ensure the concentration is not above its solubility limit. 2. If precipitation occurs in a previously clear solution, it may be an insoluble degradation product. The precipitate can be characterized to determine its identity.

Quantitative Data Summary

Parameter Condition Recommendation/Data Reference
Storage Temperature Long-term-20°C[1]
Stability of Solid at -20°C≥ 2-4 years[1]
Stability of Aqueous Solution Room TemperatureNot recommended for more than one day.
Solubility Ethanol~1 mg/mL
DMSO~20 mg/mL
DMF~20 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.15 mg/mL

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M hydrochloric acid (HCl).

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a sample of solid this compound in an oven at 70°C for 48 hours.

    • Also, heat a solution of this compound (in a suitable solvent) at 70°C for 48 hours.

    • Analyze the samples at various time points.

  • Photodegradation:

    • Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze the sample at various time points. A control sample should be kept in the dark under the same temperature conditions.

3. Analysis:

  • Analyze all samples using a stability-indicating HPLC method (see protocol below).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

  • A diode array detector (DAD) can be used to check for peak purity. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products.

Protocol for a Stability-Indicating HPLC Method for this compound

This protocol describes a general reverse-phase HPLC method suitable for assessing the stability of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).

  • Column:

    • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH 3.0).

    • Example Gradient: Start with 70% buffer and 30% acetonitrile, then ramp up to 90% acetonitrile over 20 minutes.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30°C.

  • Detection Wavelength:

    • 254 nm or based on the UV spectrum of this compound.

  • Injection Volume:

    • 10 µL.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Prepare a standard solution of this compound and the samples from the forced degradation study in the mobile phase.

    • Inject the standard and samples and record the chromatograms.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound (4-(hexadecylamino)benzoic acid) hydrolysis_product p-Aminobenzoic acid + Hexadecanal This compound->hydrolysis_product H₂O / H⁺ or OH⁻ n_oxide N-oxide derivative This compound->n_oxide Oxidizing agent (e.g., H₂O₂) dealkylation p-Aminobenzoic acid This compound->dealkylation Oxidative dealkylation photo_products Ring-opened or polymerized products This compound->photo_products UV/Vis light

Caption: Inferred degradation pathways for this compound.

experimental_workflow cluster_stress Stress Conditions start Start: Stability Assessment of this compound prepare_solution Prepare this compound Solution (e.g., in Methanol/Water) start->prepare_solution forced_degradation Perform Forced Degradation Studies prepare_solution->forced_degradation acid Acidic Hydrolysis forced_degradation->acid base Basic Hydrolysis forced_degradation->base oxidation Oxidation forced_degradation->oxidation thermal Thermal forced_degradation->thermal photo Photolytic forced_degradation->photo hplc_analysis Analyze Samples using Stability-Indicating HPLC Method acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_analysis Data Analysis and Peak Identification (HPLC-DAD, HPLC-MS) hplc_analysis->data_analysis end End: Determine Degradation Profile and Stability data_analysis->end

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Enhancing the Bioavailability of Compound X / Cetaben

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for improving the oral bioavailability of poorly soluble and/or permeable compounds, exemplified by the hypothetical agent "Compound X / Cetaben," in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for the low oral bioavailability of Compound X / this compound?

Low oral bioavailability for a compound like this compound typically stems from two primary factors:

  • Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal (GI) fluids, limiting the amount of drug available for absorption.

  • Low Intestinal Permeability: The compound cannot efficiently cross the intestinal epithelium to enter the bloodstream. These issues can be further complicated by first-pass metabolism, where the drug is metabolized in the gut wall or liver before reaching systemic circulation.

Q2: What initial formulation strategies should I consider to improve the bioavailability of a poorly soluble compound like this compound?

For a compound with low solubility, the primary goal is to increase its dissolution rate and concentration in the GI tract. Initial strategies to explore include:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, enhancing dissolution.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a solubilized state in the GI tract, facilitating absorption.

Q3: How can I determine if poor permeability is the primary barrier to this compound's absorption?

To assess if poor permeability is the limiting factor, consider the following:

  • In Vitro Permeability Assays: Use cell-based models like Caco-2 or PAMPA to estimate the compound's ability to cross the intestinal barrier.

  • LogP/LogD Analysis: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) can provide insights into the lipophilicity of the compound. While a certain level of lipophilicity is required for membrane transport, very high values can lead to entrapment in the lipid bilayer.

  • Animal Studies with IV Administration: Comparing the pharmacokinetic profile after intravenous (IV) versus oral (PO) administration allows for the calculation of absolute bioavailability. If bioavailability remains low despite formulation efforts that improve solubility, permeability is likely the key issue.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Troubleshooting Step
High variability in plasma concentrations between animal subjects. Food effects; inconsistent dosing volume; formulation instability.1. Standardize the fasting/feeding state of the animals. 2. Ensure accurate and consistent dosing technique (e.g., gavage). 3. Assess the physical and chemical stability of the formulation under experimental conditions.
In vitro dissolution is high, but in vivo bioavailability remains low. Poor permeability; significant first-pass metabolism; precipitation of the drug in the GI tract.1. Conduct a Caco-2 permeability assay. 2. Investigate potential metabolic pathways (e.g., using liver microsomes). 3. Analyze the GI tract post-dosing to check for drug precipitation.
Amorphous solid dispersion shows no improvement over crystalline drug. The polymer is not maintaining the amorphous state in vivo; rapid recrystallization.1. Select a different polymer with stronger interactions with the drug. 2. Increase the polymer-to-drug ratio. 3. Consider adding a second polymer to inhibit crystallization.
Lipid-based formulation (SEDDS) is ineffective. The formulation does not emulsify properly in vivo; the drug precipitates from the lipid droplets.1. Optimize the ratio of oil, surfactant, and co-surfactant. 2. Test the emulsification performance in simulated gastric and intestinal fluids. 3. Ensure the drug has sufficient solubility in the lipid phase.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of Compound X / this compound and 200 mg of a suitable polymer (e.g., PVP, HPMC-AS) in a minimal amount of a common solvent (e.g., methanol, acetone).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a thin, dry film is formed.

  • Final Drying: Place the flask under a high vacuum for 24 hours to remove any residual solvent.

  • Milling: Scrape the resulting solid and gently mill it to obtain a fine powder.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250g) for at least 3 days with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing but allow free access to water.

  • Formulation Preparation: Prepare a suspension of the test formulation (e.g., this compound-ASD) in a suitable vehicle (e.g., 0.5% methylcellulose) at a concentration of 5 mg/mL.

  • Dosing: Administer the formulation via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein into heparinized tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, and AUC using appropriate software.

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic data from a pilot animal study comparing different formulation strategies for Compound X / this compound.

Formulation Group Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Crystalline Drug (Suspension)1050 ± 152.0250 ± 75100 (Reference)
Micronized Drug (Suspension)1095 ± 251.5550 ± 110220
Amorphous Solid Dispersion10350 ± 901.02100 ± 450840
SEDDS Formulation10420 ± 1100.52500 ± 5001000

Data are presented as mean ± standard deviation.

Visualizations

G Compound X / this compound in Formulation Compound X / this compound in Formulation Dissolution Dissolution in GI Fluids Compound X / this compound in Formulation->Dissolution Lumen Drug in Solution at Intestinal Lumen Dissolution->Lumen Metabolism_G Gut Wall Metabolism (First-Pass) Lumen->Metabolism_G Permeation Permeation Across Intestinal Epithelium Lumen->Permeation Absorption Portal Portal Vein Metabolism_G->Portal Permeation->Portal Liver Liver Metabolism (First-Pass) Portal->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Enters Circulation Metabolites Metabolites Liver->Metabolites

Caption: Oral drug absorption pathway for Compound X / this compound.

G cluster_sol cluster_perm start Low Bioavailability Observed for this compound q1 Is the issue poor solubility or permeability? start->q1 solubility Focus: Improve Solubility q1->solubility Solubility Issue permeability Focus: Improve Permeability q1->permeability Permeability Issue s1 Particle Size Reduction (Micronization, Nanocrystals) solubility->s1 s2 Amorphous Solid Dispersions (ASDs) solubility->s2 s3 Lipid-Based Formulations (SEDDS) solubility->s3 p1 Use of Permeation Enhancers permeability->p1 p2 Chemical Modification (Prodrug Approach) permeability->p2 reassess Re-evaluate in Animal Model s1->reassess s2->reassess s3->reassess p1->reassess p2->reassess

Caption: Troubleshooting workflow for low bioavailability.

Cetaben stability testing under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cetaben Stability Testing

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability testing of this compound (4-(hexadecylamino)benzoic acid).

Disclaimer: As of the last update, specific stability testing data for this compound has not been extensively published in scientific literature. The information provided herein is based on the chemical structure of this compound, general principles of pharmaceutical stability testing as outlined in ICH guidelines, and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to stability?

A1: this compound, or 4-(hexadecylamino)benzoic acid, is a hypolipidemic drug candidate. Its structure consists of three key features that can influence its stability:

  • A p-substituted benzoic acid moiety : The carboxylic acid group can undergo reactions such as esterification or decarboxylation under certain conditions.

  • A secondary aromatic amine : The nitrogen atom is susceptible to oxidation.

  • A long alkyl (hexadecyl) chain : This chain makes the molecule highly lipophilic, which can present challenges with solubility in aqueous media.

Q2: What are the potential degradation pathways for this compound under stress conditions?

A2: Based on its functional groups, this compound is likely to degrade via the following pathways:

  • Oxidation: The secondary amine is a primary target for oxidation, potentially forming N-oxides or other oxidative degradation products. The aromatic ring can also be hydroxylated under strong oxidative stress.

  • Hydrolysis: While the amide-like linkage in this compound is generally stable, extreme pH and temperature could potentially lead to cleavage, though this is less likely than oxidation. The primary hydrolytic susceptibility would be of any ester formulations, not the parent acid.

  • Photodegradation: Aromatic amines and carboxylic acids can be susceptible to degradation upon exposure to UV or visible light, leading to complex degradation profiles.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety might occur.

Q3: What are the recommended initial stress conditions for a forced degradation study of this compound?

A3: Forced degradation studies should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] For this compound, we recommend the following starting conditions, which may need to be adjusted based on the observed stability.

Stress ConditionReagent and ConcentrationTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 48 hours
Base Hydrolysis 0.1 M NaOH60°C24 - 48 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Degradation Solid-state heating80°C48 hours
Photostability ICH Q1B recommended light exposure (UV and Visible)Room TemperatureAs per ICH Q1B

Q4: Which analytical technique is most suitable for a this compound stability-indicating method?

A4: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most appropriate technique for developing a stability-indicating assay for this compound.[2][3] This method can separate the parent this compound from its potential degradation products. A mass spectrometer (LC-MS) can be used for the identification of unknown degradation products.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound stability testing.

Issue 1: Poor Solubility of this compound in Aqueous Stress Media
  • Problem: this compound is highly lipophilic due to its C16 alkyl chain and may not be soluble in purely aqueous acidic or basic solutions for hydrolysis studies.

  • Solution:

    • Use a Co-solvent: A small amount of an organic solvent, such as acetonitrile (B52724) or methanol (B129727) (typically 10-20% v/v), can be added to the aqueous stress medium to improve solubility.[5] Ensure the co-solvent itself does not cause degradation.

    • Prepare a Stock Solution: Dissolve this compound in a suitable organic solvent first, and then dilute it into the stress medium.

    • Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.

Issue 2: HPLC Method Fails to Separate Degradation Products
  • Problem: Co-elution of this compound with one or more degradation products is observed.

  • Troubleshooting Workflow:

G start Co-elution Observed step1 Modify Mobile Phase Gradient start->step1 step2 Change Organic Modifier (e.g., ACN to MeOH) step1->step2 If still co-eluting step3 Adjust pH of Aqueous Phase step2->step3 If still co-eluting step4 Try a Different Column (e.g., C8, Phenyl-Hexyl) step3->step4 If still co-eluting end Separation Achieved step4->end

Caption: Troubleshooting workflow for HPLC peak co-elution.

Issue 3: Poor Mass Balance in Forced Degradation Studies
  • Problem: The sum of the assay of this compound and the percentage of all degradation products is significantly less than 100%.

  • Possible Causes and Solutions:

    • Non-UV Active Degradants: Some degradation products may not have a chromophore and are thus invisible to the UV detector. Use a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) to detect these compounds.

    • Volatile Degradants: Degradation may produce volatile compounds that are lost during the experiment. Use headspace GC-MS to analyze for volatile products if suspected.

    • Precipitation: The degradants or the remaining API might have precipitated out of solution. Ensure complete dissolution before analysis.

    • Adsorption: this compound or its degradants might adsorb to the container surface. Use silanized glass vials to minimize adsorption.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 1 M HCl.

    • Keep the flask at 60°C for 48 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to volume with mobile phase.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 1 M NaOH.

    • Keep the flask at 60°C for 48 hours.

    • Cool, neutralize with 1 M HCl, and dilute to volume with mobile phase.

  • Oxidative Degradation:

    • Add 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 30% H₂O₂.

    • Store in the dark at room temperature for 24 hours.

    • Dilute to volume with mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 40
    20 95
    25 95
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Results for this compound
Stress Condition% Assay of this compound RemainingMajor Degradation Product (DP)% Area of DP1% Area of DP2Mass Balance (%)
Control 100.0---100.0
0.1 M HCl, 60°C, 48h 95.2-<0.1<0.199.8
0.1 M NaOH, 60°C, 48h 92.8DP-14.51.298.5
3% H₂O₂, RT, 24h 85.1DP-212.30.898.2
Thermal, 80°C, 48h 98.5-<0.1<0.199.5
Photolytic (ICH Q1B) 90.4DP-1, DP-33.84.198.3

Visualizations

Hypothesized Degradation Pathways of this compound

G This compound This compound (4-(hexadecylamino)benzoic acid) N_Oxide N-Oxide Derivative This compound->N_Oxide Oxidation (H2O2) Hydroxylated Hydroxylated Aromatic Ring This compound->Hydroxylated Strong Oxidation Decarboxylated 4-Hexadecylaminoaniline This compound->Decarboxylated Thermal Stress Cleavage_Product p-Aminobenzoic Acid This compound->Cleavage_Product Hydrolysis (Extreme Conditions)

Caption: Hypothesized degradation pathways for this compound under stress conditions.

General Experimental Workflow for this compound Stability Study

G cluster_0 Stress Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation Stress_Acid Acid Hydrolysis HPLC RP-HPLC Analysis Stress_Acid->HPLC Stress_Base Base Hydrolysis Stress_Base->HPLC Stress_Ox Oxidation Stress_Ox->HPLC Stress_Heat Thermal Stress_Heat->HPLC Stress_Light Photolytic Stress_Light->HPLC LCMS LC-MS for Identification HPLC->LCMS Identify Unknowns Data Calculate % Degradation & Mass Balance HPLC->Data Report Generate Stability Report Data->Report

Caption: Workflow for a typical forced degradation study of this compound.

References

Technical Support Center: Investigating Off-Target Effects of Cetaben

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of Cetaben (this compound sodium) in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you navigate unexpected results and ensure the accurate interpretation of your data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antiatherosclerotic agent. Its primary on-target effect is the inhibition of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3] This enzyme is responsible for the esterification of cholesterol, a critical process in the formation of atherosclerotic plaques.[1]

Q2: What are off-target effects, and why are they a concern when using this compound?

Q3: I'm observing a phenotype that is not consistent with the known function of ACAT. Could this be an off-target effect of this compound?

A3: It is possible. While the primary role of ACAT is in cholesterol metabolism, the downstream consequences of its inhibition can be complex. However, if the observed phenotype is entirely unexpected, it is prudent to investigate the possibility of off-target effects. This guide provides protocols to help you systematically address this question.

Q4: What are the initial steps to troubleshoot a suspected off-target effect of this compound?

A4: The initial steps involve dose-response experiments and the use of appropriate controls. You should determine the lowest effective concentration of this compound that inhibits ACAT activity in your system. Additionally, using a structurally related but inactive control compound can help differentiate between effects specific to this compound's chemical scaffold and those related to its intended pharmacological activity.

Troubleshooting Guide

Scenario 1: Unexpected Cell Viability/Toxicity Changes

If you observe unexpected changes in cell viability or toxicity upon treatment with this compound, consider the following troubleshooting steps:

  • Confirm On-Target Engagement: First, verify that this compound is inhibiting ACAT at the concentrations used in your experiment. A cellular ACAT activity assay is recommended.

  • Dose-Response Analysis: Perform a comprehensive dose-response curve for both ACAT inhibition and the observed toxicity. If the toxic effect occurs at a significantly different concentration than ACAT inhibition, it may suggest an off-target mechanism.

  • Use a Structurally Unrelated ACAT Inhibitor: Compare the effects of this compound with another well-characterized ACAT inhibitor that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiment: If possible, devise a rescue experiment. For example, if this compound is causing a depletion of a specific lipid species due to ACAT inhibition, supplementing the media with that lipid might rescue the phenotype.

Scenario 2: Unexplained Gene Expression or Signaling Pathway Activation

Should you identify unexpected changes in gene expression or the activation of a signaling pathway, the following approach can help determine the source:

  • Pathway Analysis: Utilize bioinformatics tools to analyze the affected genes or proteins. Investigate if there are any known links between these pathways and cholesterol metabolism or ACAT function.

  • Orthogonal Validation: Employ an alternative method to inhibit ACAT, such as siRNA or CRISPR-Cas9 mediated knockdown of the ACAT-encoding gene (SOAT1/SOAT2). If the genetic inhibition of ACAT recapitulates the phenotype observed with this compound, it is likely an on-target effect.

  • Target Deconvolution Approaches: For a more in-depth investigation, consider advanced proteomics techniques such as thermal proteome profiling (TPP) or chemical proteomics to identify other potential binding partners of this compound in your experimental system.

Data Presentation

Table 1: Experimental Approaches to Deconvolute On-Target vs. Off-Target Effects

Experimental Strategy Objective Expected Outcome for On-Target Effect Expected Outcome for Off-Target Effect
Dose-Response Correlation To correlate the dose for ACAT inhibition with the dose for the observed phenotype.The EC50/IC50 for the phenotype closely matches the IC50 for ACAT inhibition.The EC50/IC50 for the phenotype is significantly different from the IC50 for ACAT inhibition.
Use of Structurally Dissimilar ACAT Inhibitor To determine if the effect is specific to ACAT inhibition or the this compound chemical scaffold.A structurally different ACAT inhibitor produces the same phenotype.A structurally different ACAT inhibitor does not produce the same phenotype.
Genetic Knockdown of ACAT To mimic the pharmacological inhibition of ACAT without using a small molecule.Knockdown of the ACAT gene (SOAT1/SOAT2) reproduces the observed phenotype.Knockdown of the ACAT gene does not reproduce the observed phenotype.
Inactive Control Compound To control for effects related to the chemical structure of this compound.A structurally similar but inactive analog of this compound does not produce the phenotype.A structurally similar but inactive analog of this compound produces a similar phenotype.

Experimental Protocols

Protocol 1: Cellular Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity Assay

Objective: To measure the inhibitory activity of this compound on ACAT in a cellular context.

Methodology:

  • Cell Culture: Plate cells of interest and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) for a predetermined time. Include a vehicle control (e.g., DMSO).

  • Radiolabeling: Add [14C]-oleic acid complexed to bovine serum albumin (BSA) to the cell culture medium and incubate for 2-4 hours. This provides the substrate for cholesterol esterification.

  • Cell Lysis and Lipid Extraction: Wash cells with PBS, then lyse the cells and extract total lipids using a chloroform:methanol solvent mixture.

  • Thin-Layer Chromatography (TLC): Separate the lipid extracts on a silica (B1680970) TLC plate using a nonpolar solvent system (e.g., hexane:diethyl ether:acetic acid).

  • Quantification: Visualize the radiolabeled cholesteryl esters using autoradiography or a phosphorimager. Scrape the corresponding silica spots and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of ACAT inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Validating Off-Target Effects using siRNA-mediated Knockdown

Objective: To determine if the phenotype observed with this compound is dependent on its primary target, ACAT.

Methodology:

  • siRNA Transfection: Transfect the cells with siRNA specifically targeting the mRNA of the ACAT-encoding gene (SOAT1 or SOAT2) and a non-targeting control siRNA.

  • Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm the knockdown of ACAT protein expression by Western blot or mRNA levels by qRT-PCR.

  • Phenotypic Assay: Treat the remaining ACAT-knockdown and control cells with this compound or vehicle.

  • Data Acquisition: Perform the relevant assay to measure the phenotype of interest (e.g., cell viability assay, gene expression analysis).

  • Interpretation:

    • If the phenotype is observed in the control siRNA-treated cells upon this compound treatment but is absent or significantly reduced in the ACAT-knockdown cells, it suggests the effect is on-target.

    • If the phenotype persists in the ACAT-knockdown cells treated with this compound, it is indicative of an off-target effect.

Visualizations

ACAT_Pathway Cholesterol Esterification Pathway via ACAT cluster_extracellular Extracellular Space cluster_cell Cellular Compartment LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_Cholesterol Free Cholesterol Pool Lysosome->Free_Cholesterol Hydrolysis ACAT ACAT (Acyl-CoA:cholesterol acyltransferase) Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Esters->Lipid_Droplet Storage This compound This compound This compound->ACAT Inhibition

Caption: The signaling pathway of cholesterol esterification mediated by ACAT.

Off_Target_Workflow Workflow for Investigating Off-Target Effects Start Observe Unexpected Phenotype with this compound Dose_Response Perform Dose-Response for Phenotype and ACAT Inhibition Start->Dose_Response Compare_IC50 Compare IC50 Values Dose_Response->Compare_IC50 Similar_IC50 IC50s are Similar Compare_IC50->Similar_IC50 Yes Different_IC50 IC50s are Different Compare_IC50->Different_IC50 No Orthogonal_Validation Orthogonal Validation: - Different ACATi - ACAT Knockdown (siRNA/CRISPR) Similar_IC50->Orthogonal_Validation Off_Target Likely Off-Target Effect Different_IC50->Off_Target Phenotype_Reproduced Phenotype is Reproduced? Orthogonal_Validation->Phenotype_Reproduced On_Target Likely On-Target Effect Phenotype_Reproduced->On_Target Yes Phenotype_Reproduced->Off_Target No Advanced_Methods Advanced Methods: - Chemical Proteomics - Thermal Proteome Profiling Off_Target->Advanced_Methods Identify_Off_Target Identify Potential Off-Target(s) Advanced_Methods->Identify_Off_Target

Caption: A logical workflow for the experimental validation of suspected off-target effects.

References

Validation & Comparative

Comparative analysis of Cetaben and other lipid-lowering drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Leading Lipid-Lowering Therapies

In the management of hyperlipidemia, a cornerstone in the prevention of atherosclerotic cardiovascular disease (ASCVD), a diverse armamentarium of lipid-lowering drugs is available to clinicians and researchers. This guide provides a comparative analysis of the major classes of these therapies, including statins, ezetimibe (B1671841), PCSK9 inhibitors, and fibrates. The comparison focuses on their mechanisms of action, efficacy in lowering low-density lipoprotein cholesterol (LDL-C), and the experimental frameworks used to evaluate their performance.

Efficacy of Lipid-Lowering Drug Classes

The following table summarizes the LDL-C lowering efficacy of different lipid-lowering drug classes, both as monotherapy and in combination. The data is aggregated from numerous clinical trials.

Drug ClassMonotherapy LDL-C Reduction (%)Combination Therapy LDL-C Reduction (%)Key Clinical Trials
Statins 30-50+- With Ezetimibe: Additional 15-25%- With PCSK9 Inhibitors: Additional 50-60%JUPITER, ASCOT-LLA, MEGA[1]
Ezetimibe 15-20- With Statins: Additional 15-25%IMPROVE-IT, SHARP[1][2]
PCSK9 Inhibitors 50-60- With Statins: Additional 50-60%FOURIER, ODYSSEY OUTCOMES
Fibrates 5-20 (Variable effect on LDL-C)- With Statins: Modest additional LDL-C reductionACCORD, FIELD
Mechanisms of Action: A Visualized Pathway

The distinct mechanisms by which these drug classes lower lipid levels are crucial to understanding their application and potential for combination therapy.

Lipid_Lowering_Mechanisms cluster_liver Hepatocyte cluster_intestine Intestine HMG_CoA HMG-CoA Cholesterol Cholesterol HMG_CoA->Cholesterol HMG-CoA Reductase PCSK9_protein PCSK9 Cholesterol->PCSK9_protein Upregulates LDLR LDL Receptor PCSK9_protein->LDLR Promotes Degradation LDLR->Cholesterol Internalizes LDL-C Dietary_Cholesterol Dietary Cholesterol NPC1L1 NPC1L1 Dietary_Cholesterol->NPC1L1 Absorption Statins Statins Statins->HMG_CoA Inhibit Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibit PCSK9_Inhibitors PCSK9 Inhibitors PCSK9_Inhibitors->PCSK9_protein Inhibit

Caption: Mechanisms of action for major lipid-lowering drug classes.

Experimental Protocols for Evaluating Lipid-Lowering Drugs

The evaluation of lipid-lowering therapies follows a structured progression from preclinical studies to large-scale clinical trials.

Preclinical Evaluation
  • In vitro studies: Cellular assays are used to determine the drug's mechanism of action, such as inhibition of HMG-CoA reductase for statins or binding to PCSK9 for monoclonal antibodies.

  • Animal models: Rodent and primate models of hyperlipidemia are employed to assess the in vivo efficacy and safety of the drug. Key parameters measured include plasma levels of total cholesterol, LDL-C, high-density lipoprotein cholesterol (HDL-C), and triglycerides.

Clinical Trial Design

A typical clinical trial protocol for a novel lipid-lowering drug involves several phases:

  • Phase I: Small studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics.

  • Phase II: Dose-ranging studies in patients with hyperlipidemia to determine the optimal dose for efficacy and safety.[3]

  • Phase III: Large-scale, randomized, double-blind, placebo-controlled trials to confirm efficacy and safety in a larger patient population.[3] The primary endpoint is often the percent change in LDL-C from baseline.[3] Secondary endpoints may include changes in other lipid parameters and the incidence of adverse events.[3]

  • Cardiovascular Outcome Trials (CVOTs): Long-term studies designed to assess the drug's ability to reduce the risk of major adverse cardiovascular events (MACE), such as cardiovascular death, myocardial infarction, and stroke.

The following diagram illustrates a standard workflow for a Phase III clinical trial of a lipid-lowering drug.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm Treatment Group (Investigational Drug) Randomization->Treatment_Arm Control_Arm Control Group (Placebo or Active Comparator) Randomization->Control_Arm Follow_Up Follow-up Visits (e.g., Weeks 4, 12, 24, 52) Treatment_Arm->Follow_Up Control_Arm->Follow_Up Data_Collection Data Collection (Lipid Panels, AEs) Follow_Up->Data_Collection Primary_Endpoint Primary Endpoint Analysis (% Change in LDL-C) Data_Collection->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (Other Lipids, Safety) Data_Collection->Secondary_Endpoint

Caption: A typical workflow for a Phase III lipid-lowering drug clinical trial.

Detailed Comparison of Drug Classes

Statins (HMG-CoA Reductase Inhibitors)
  • Mechanism: Statins competitively inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway in the liver. This leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.

  • Efficacy: Statins are the first-line therapy for hypercholesterolemia and have been shown to reduce the risk of cardiovascular events by 20-40%.[4]

  • Limitations: A significant portion of patients on statin therapy do not reach their LDL-C goals, and some experience side effects such as muscle pain.[4]

Ezetimibe (Cholesterol Absorption Inhibitor)
  • Mechanism: Ezetimibe inhibits the absorption of dietary and biliary cholesterol from the intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein on enterocytes and hepatocytes.

  • Efficacy: As monotherapy, ezetimibe lowers LDL-C by about 15-20%. When added to statin therapy, it provides an additional 15-25% reduction in LDL-C.[5][6]

  • Clinical Use: Ezetimibe is often used in combination with statins for patients who require further LDL-C lowering or are intolerant to high-dose statins.

PCSK9 Inhibitors (Monoclonal Antibodies)
  • Mechanism: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that promotes the degradation of LDL receptors. PCSK9 inhibitors are monoclonal antibodies that bind to and inactivate PCSK9, thereby increasing the number of LDL receptors on the liver surface and enhancing LDL-C clearance.[7]

  • Efficacy: PCSK9 inhibitors are highly effective, lowering LDL-C by 50-60% on top of statin therapy.[8]

  • Clinical Use: These agents are typically reserved for patients with familial hypercholesterolemia or those with established ASCVD who are unable to reach their LDL-C goals with maximally tolerated statin and ezetimibe therapy.

Fibrates (Peroxisome Proliferator-Activated Receptor-α Agonists)
  • Mechanism: Fibrates activate the peroxisome proliferator-activated receptor alpha (PPARα), which leads to increased lipoprotein lipase (B570770) activity, enhanced fatty acid oxidation, and reduced synthesis of triglycerides.

  • Efficacy: Fibrates are primarily used to lower triglycerides (by 20-50%) and can also increase HDL-C levels. Their effect on LDL-C is variable and can sometimes lead to an increase. Fibrates have been shown to reduce the risk of major cardiovascular events, particularly in patients with high triglycerides and low HDL-C.[9][10]

  • Clinical Use: Fibrates are indicated for the treatment of severe hypertriglyceridemia.

The logical relationship for selecting a lipid-lowering therapy is often a stepwise approach, as illustrated below.

Treatment_Algorithm Start Patient with Hyperlipidemia Statin Initiate Statin Therapy Start->Statin Goal_Achieved1 LDL-C Goal Achieved? Statin->Goal_Achieved1 Add_Ezetimibe Add Ezetimibe Goal_Achieved1->Add_Ezetimibe No Monitor Continue Monitoring Goal_Achieved1->Monitor Yes Goal_Achieved2 LDL-C Goal Achieved? Add_Ezetimibe->Goal_Achieved2 Add_PCSK9i Add PCSK9 Inhibitor Goal_Achieved2->Add_PCSK9i No Goal_Achieved2->Monitor Yes Add_PCSK9i->Monitor

Caption: Stepwise approach to lipid-lowering therapy.

References

A Comparative Guide to Cholesterol Synthesis Inhibition: Cetaben vs. Statins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of cholesterol-lowering compounds is paramount. This guide provides a detailed comparison of Cetaben and statins, two classes of drugs that reduce cholesterol levels through distinct molecular pathways. While both ultimately impact cholesterol homeostasis, their targets and primary modes of action differ significantly. This comparison is supported by available experimental data to delineate their individual pharmacological profiles.

Mechanism of Action: A Tale of Two Targets

Statins are a well-established class of drugs that act as competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway.[1] By blocking this enzymatic step, statins effectively decrease the endogenous synthesis of cholesterol in the liver. This reduction in intracellular cholesterol leads to the upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.

In contrast, this compound (sodium p-(hexadecylamino)benzoate) does not inhibit HMG-CoA reductase. Instead, its primary mechanism of action is the inhibition of fatty acyl CoA:cholesterol acyl transferase (ACAT).[2] ACAT is an enzyme responsible for the esterification of free cholesterol into cholesteryl esters, a storage form of cholesterol within cells. By inhibiting ACAT, this compound reduces the accumulation of cholesteryl esters in tissues such as the aorta. This action is believed to contribute to its antiatherosclerotic properties, in addition to its effects on plasma cholesterol levels.[2]

Quantitative Comparison of Efficacy

Direct comparative studies evaluating the potency of this compound and statins on the overall cholesterol synthesis pathway are not available in the public domain, primarily because they target different enzymes. However, we can compare their efficacy based on their respective targets.

Statins: HMG-CoA Reductase Inhibition

The inhibitory potency of various statins against HMG-CoA reductase is well-documented and is typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

StatinIC50 (nM) for HMG-CoA Reductase Inhibition
Atorvastatin8
Fluvastatin28
Lovastatin1.2
Pravastatin44
Rosuvastatin (B1679574)5
Simvastatin0.2

Note: IC50 values can vary depending on the specific experimental conditions.

This compound: ACAT Inhibition

Quantitative data for this compound's inhibition of cholesterol synthesis via HMG-CoA reductase is not applicable. However, its inhibitory constant (Ki) against fatty acyl CoA:cholesterol acyl transferase has been reported.

CompoundTarget EnzymeInhibitory Constant (Ki)
This compoundACAT7.4 x 10⁻⁵ M

Clinical Efficacy: Reduction in Cholesterol Levels

Clinical trial data provides insights into the real-world effectiveness of these compounds in lowering cholesterol levels.

Statins

Numerous large-scale clinical trials have demonstrated the efficacy of statins in reducing LDL cholesterol. High-intensity statin therapy can reduce LDL cholesterol levels by 50% or more. For instance, rosuvastatin has been shown to lower LDL cholesterol by up to 61% in some studies.

This compound

Clinical data for this compound in humans is less extensive. In preclinical studies with cholesterol-fed rabbits, this compound administered at 113 mg/kg/day demonstrated a significant decrease in plasma cholesterol and the accumulation of aortic sterol.[2] Further clinical trials in humans would be necessary to establish its percentage reduction in LDL cholesterol.

Experimental Protocols

Detailed methodologies for assessing the inhibitory activity of these compounds are crucial for reproducible research.

HMG-CoA Reductase Activity Assay

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the oxidation of NADPH to NADP+, which is a co-factor in the reaction. The decrease in absorbance at 340 nm is proportional to the enzyme's activity.

Materials:

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)

  • Test compounds (statins) and vehicle control (e.g., DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme in a 96-well plate.

  • Add the test compound (statin) or vehicle control to the respective wells.

  • Pre-incubate the mixture for a specified time at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the HMG-CoA substrate.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.

  • Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Fatty Acyl CoA:Cholesterol Acyl Transferase (ACAT) Inhibition Assay

This assay typically uses radiolabeled substrates to measure the formation of cholesteryl esters.

Materials:

  • Microsomal preparations containing ACAT enzyme (from cultured cells or tissue homogenates)

  • [¹⁴C]Oleoyl-CoA or other radiolabeled fatty acyl-CoA

  • Unlabeled cholesterol

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds (this compound) and vehicle control

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the microsomal preparation, unlabeled cholesterol, and assay buffer.

  • Add the test compound (this compound) or vehicle control to the respective tubes.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the radiolabeled fatty acyl-CoA.

  • Incubate the reaction for a specific time at 37°C.

  • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

  • Extract the lipids.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the cholesteryl esters from other lipids.

  • Visualize the lipid spots (e.g., using iodine vapor).

  • Scrape the spots corresponding to cholesteryl esters into scintillation vials.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the amount of cholesteryl ester formed and determine the percent inhibition by the test compound.

Signaling Pathways and Experimental Workflow

To visualize the distinct points of intervention of this compound and statins, the following diagrams are provided.

Cholesterol_Metabolism cluster_synthesis Cholesterol Biosynthesis Pathway cluster_esterification Cholesterol Esterification Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol Cholesteryl Esters Cholesteryl Esters Cholesterol->Cholesteryl Esters ACAT Statin Statin HMG-CoA Reductase HMG-CoA Reductase Statin->HMG-CoA Reductase Inhibits This compound This compound ACAT ACAT This compound->ACAT Inhibits

Caption: Distinct inhibition points of Statins and this compound.

Experimental_Workflow cluster_statin Statin Efficacy Assay cluster_this compound This compound Efficacy Assay Statin_Prep Prepare HMG-CoA Reductase Reaction Mix Statin_Add Add Statin/Vehicle Statin_Prep->Statin_Add Statin_Incubate Pre-incubate Statin_Add->Statin_Incubate Statin_React Initiate with HMG-CoA Statin_Incubate->Statin_React Statin_Measure Measure NADPH Oxidation (A340nm) Statin_React->Statin_Measure Statin_Analyze Calculate IC50 Statin_Measure->Statin_Analyze Cetaben_Prep Prepare ACAT Reaction Mix (Microsomes) Cetaben_Add Add this compound/Vehicle Cetaben_Prep->Cetaben_Add Cetaben_Incubate Pre-incubate Cetaben_Add->Cetaben_Incubate Cetaben_React Initiate with [14C]Oleoyl-CoA Cetaben_Incubate->Cetaben_React Cetaben_Extract Lipid Extraction Cetaben_React->Cetaben_Extract Cetaben_TLC TLC Separation Cetaben_Extract->Cetaben_TLC Cetaben_Quantify Scintillation Counting Cetaben_TLC->Cetaben_Quantify Cetaben_Analyze Calculate Ki Cetaben_Quantify->Cetaben_Analyze

Caption: Workflow for assessing Statin and this compound efficacy.

References

Unraveling the Mechanisms: A Comparative Analysis of Cetaben and Clofibrate in Lipid Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the mechanisms of action of the experimental hypolipidemic agent Cetaben and the established fibrate drug, Clofibrate (B1669205). This analysis is supported by available experimental data and detailed methodologies for key assays, offering a framework for the cross-validation of novel lipid-lowering compounds.

This compound, an experimental small molecule, has been identified as a hypolipidemic agent that functions by inhibiting cholesterol biosynthesis.[1][2] Notably, its activity is described as independent of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor in lipid metabolism.[2] In contrast, Clofibrate, a well-characterized fibric acid derivative, exerts its primary effects as a PPARα agonist.[3] This fundamental difference in their primary mechanisms of action presents a compelling basis for a comparative study.

Contrasting Mechanisms of Action

This compound's primary mechanism is the direct inhibition of the cholesterol biosynthesis pathway, leading to decreased serum cholesterol levels.[2] While the precise enzymatic target within this pathway is not fully elucidated in the available literature, its function is distinct from the PPARα-mediated effects of fibrates.

Clofibrate, on the other hand, activates PPARα, which in turn heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.[4][5] This leads to a cascade of effects including increased lipoprotein lipase (B570770) activity, which enhances the clearance of triglycerides, and a modulation of apolipoprotein expression.[4][6] Additionally, studies have shown that Clofibrate can also inhibit cholesterol synthesis, suggesting a multifaceted impact on lipid metabolism.[1][7][8]

Comparative Experimental Data

Direct quantitative comparisons of the lipid-lowering efficacy of this compound and Clofibrate are limited. However, a study in rats provides some insights into their physiological effects at the organ level.

ParameterThis compound (200 mg/kg/day)Clofibrate (200 mg/kg/day)Reference
Primary Mechanism Inhibition of Cholesterol Biosynthesis (PPARα-independent)PPARα Agonist[2][3]
Effect on Liver Weight IncreasedComparable Increase to this compound[9]
Effect on Liver Peroxisomes Increased NumbersComparable Increase to this compound[9]
Effect on Liver Catalase Activity IncreasedNot specified[9]
Cholesterol Reduction (in patients) Data not available~18% reduction[10]
Triglyceride Reduction (in patients) Data not available~30% reduction[10]

Signaling Pathway Diagrams

To visualize the distinct mechanisms of this compound and Clofibrate, the following diagrams illustrate the cholesterol biosynthesis pathway, indicating the general site of inhibition for this compound, and the PPARα signaling pathway, which is the primary target of Clofibrate.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Inhibitor This compound (Proposed Inhibition) Inhibitor->HMG_CoA

Caption: Cholesterol biosynthesis pathway with the proposed point of inhibition for this compound.

PPARa_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus Clofibrate Clofibrate PPARa PPARα Clofibrate->PPARa binds & activates PPRE PPRE PPARa->PPRE heterodimerizes with RXR RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., LPL, ACOX1) PPRE->TargetGenes binds to Transcription Modulated Transcription TargetGenes->Transcription LipidMetabolism Increased Lipid Metabolism Transcription->LipidMetabolism

Caption: PPARα signaling pathway activated by Clofibrate.

Experimental Protocols

To cross-validate the mechanism of action of a compound like this compound and compare it to agents like Clofibrate, a series of in vitro and cell-based assays are essential.

HMG-CoA Reductase Activity Assay (In Vitro)

This assay directly measures the inhibition of the rate-limiting enzyme in cholesterol biosynthesis.

Objective: To determine the IC50 value of a test compound for HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.

Materials:

  • Purified HMG-CoA Reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)

  • Test compounds (this compound, Clofibrate, and a known statin as a positive control) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, NADPH, and the test compound or vehicle control.

  • Initiate the reaction by adding HMG-CoA reductase to each well.

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes at 37°C.

  • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Cholesterol Synthesis Assay

This assay measures the de novo synthesis of cholesterol in a cellular context.

Objective: To quantify the effect of test compounds on cholesterol biosynthesis in a relevant cell line (e.g., HepG2 human hepatoma cells).

Principle: Cells are incubated with a radiolabeled precursor, such as [14C]-acetate, which is incorporated into newly synthesized cholesterol. The amount of radiolabeled cholesterol is then quantified to determine the rate of synthesis.

Materials:

  • HepG2 cells

  • Cell culture medium and supplements

  • [14C]-acetate

  • Test compounds (this compound, Clofibrate)

  • Lipid extraction solvents (e.g., hexane:isopropanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate HepG2 cells and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).

  • Add [14C]-acetate to the medium and incubate for a further period (e.g., 2-4 hours).

  • Wash the cells with PBS and lyse them.

  • Extract the total lipids from the cell lysates.

  • Separate the cholesterol from other lipids using TLC.

  • Scrape the cholesterol spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Normalize the radioactivity to the total protein content of the cell lysate.

  • Calculate the percent inhibition of cholesterol synthesis for each compound concentration.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis PlateCells Plate HepG2 Cells AddCompound Add Test Compound (e.g., this compound) PlateCells->AddCompound AddTracer Add [14C]-Acetate AddCompound->AddTracer LipidExtraction Lipid Extraction AddTracer->LipidExtraction Incubate & Lyse TLC TLC Separation LipidExtraction->TLC Quantification Scintillation Counting TLC->Quantification Result Result Quantification->Result Calculate % Inhibition

Caption: Workflow for the cellular cholesterol synthesis assay.

Conclusion

This compound and Clofibrate represent two distinct approaches to lipid lowering. While Clofibrate's actions are primarily mediated through the activation of the nuclear receptor PPARα, this compound appears to act via direct inhibition of cholesterol biosynthesis, independent of PPARα. The comparative data, although limited, suggests that both compounds can induce hepatomegaly and peroxisome proliferation in rats. For a thorough cross-validation, further studies are required to directly compare their potency in inhibiting cholesterol synthesis and their overall impact on the lipid profile in relevant preclinical models. The experimental protocols outlined in this guide provide a robust framework for conducting such validation studies, which are crucial for elucidating the therapeutic potential of novel hypolipidemic agents.

References

Head-to-Head Comparison: Cetaben vs. Clofibrate in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative analysis of two distinct hypolipidemic agents.

This guide provides a comprehensive head-to-head comparison of Cetaben and Clofibrate, two lipid-lowering agents with distinct mechanisms of action. The information presented is collated from preclinical studies to offer insights into their differential effects on toxicity, peroxisome proliferation, and enzymatic activity. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound and Clofibrate is crucial for interpreting their biological activities. The following table summarizes their key chemical identifiers and properties.

PropertyThis compoundClofibrate
IUPAC Name 4-(hexadecylamino)benzoic acidethyl 2-(4-chlorophenoxy)-2-methylpropanoate
Molecular Formula C23H39NO2C12H15ClO3
Molecular Weight 361.6 g/mol 242.7 g/mol
CAS Number 55986-43-1637-07-0
Chemical Structure
alt text
alt text

Mechanism of Action

This compound and Clofibrate exert their lipid-lowering effects through fundamentally different molecular pathways.

Clofibrate: A PPARα Agonist

Clofibrate is a well-characterized fibric acid derivative that functions as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Upon activation by a ligand such as clofibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of genes involved in fatty acid uptake, beta-oxidation, and lipoprotein metabolism, ultimately leading to a reduction in triglyceride levels and a modest increase in high-density lipoprotein (HDL) cholesterol.

Clofibrate_Mechanism Clofibrate Clofibrate PPARa PPARα Clofibrate->PPARa activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE binds to Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression regulates Lipid_Metabolism Altered Lipid Metabolism Gene_Expression->Lipid_Metabolism

Figure 1: Clofibrate's PPARα signaling pathway.
This compound: A PPARα-Independent Peroxisome Proliferator and Cholesterol Synthesis Inhibitor

In contrast to Clofibrate, this compound is a unique hypolipidemic agent that induces peroxisome proliferation through a mechanism independent of PPARα. Its primary mechanism for lowering cholesterol is the inhibition of cholesterol biosynthesis. While the precise enzymatic target within the cholesterol synthesis pathway has not been definitively identified in the available literature, its action precedes the formation of mature cholesterol.

Cetaben_Mechanism cluster_pathway Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Cholesterol Cholesterol Squalene->Cholesterol ...multiple steps... This compound This compound This compound->Inhibition

Figure 2: this compound's inhibitory action on the cholesterol biosynthesis pathway.

Comparative Preclinical Data: A Head-to-Head Study in Rats

A direct comparative study was conducted to evaluate the toxicity and peroxisome proliferation effects of this compound and Clofibrate in rats. The following table summarizes the key findings from this study.

ParameterTreatment GroupDose (mg/kg/day)Result
Body Weight Gain This compound50Decreased
200Decreased
Clofibrate50No effect
200No effect
Food Consumption This compound50Decreased
200Decreased
Clofibrate50No effect
200No effect
Mortality This compound2001 death
Clofibrate200No deaths
Liver Weight This compound200Comparable increase to Clofibrate
Clofibrate200Comparable increase to this compound
Liver Peroxisomes This compound200Comparable increase in number to Clofibrate
Clofibrate200Comparable increase in number to this compound
Liver Catalase Activity This compound200Increased
Clofibrate200Not reported to have a significant increase

Experimental Protocols

While the full detailed protocol for the direct comparative study was not available in the public domain, this section provides generalized methodologies for the key experiments based on standard practices in pharmacology and toxicology.

In-Vivo Comparative Study in Rats

This protocol outlines a general procedure for a two-week oral toxicity and efficacy study in rats.

Experimental_Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Daily Oral Gavage (2 weeks) Grouping->Dosing Monitoring Daily Monitoring (Body Weight, Food Intake, Clinical Signs) Dosing->Monitoring Sacrifice Euthanasia and Tissue Collection Monitoring->Sacrifice Analysis Biochemical and Histological Analysis Sacrifice->Analysis

Figure 3: Generalized experimental workflow for the comparative rat study.

Animals: Male and female Sprague-Dawley or Wistar rats, typically 6-8 weeks old, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

Drug Administration: this compound and Clofibrate are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage for 14 consecutive days. A vehicle control group receives the vehicle alone.

Endpoint Measurements:

  • Body Weight and Food Consumption: Recorded daily.

  • Clinical Observations: Animals are observed daily for any signs of toxicity.

  • Terminal Procedures: At the end of the treatment period, animals are euthanized. Blood is collected for serum lipid analysis. The liver is excised, weighed, and portions are processed for histology and biochemical assays.

Assessment of Peroxisome Proliferation

Methodology: Transmission Electron Microscopy (TEM)

  • Tissue Preparation: Small pieces of liver tissue (approx. 1 mm³) are fixed in a solution of glutaraldehyde (B144438) and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate (B84403) buffer).

  • Post-fixation: The tissue is post-fixed in osmium tetroxide.

  • Dehydration and Embedding: The fixed tissue is dehydrated through a graded series of ethanol (B145695) and embedded in an epoxy resin.

  • Sectioning: Ultrathin sections (60-90 nm) are cut using an ultramicrotome.

  • Staining: Sections are stained with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

  • Imaging: The sections are examined using a transmission electron microscope.

  • Quantification: The number of peroxisomes per unit area of hepatocyte cytoplasm is determined by morphometric analysis of the electron micrographs.

Catalase Activity Assay

Methodology: Spectrophotometric Assay

  • Homogenate Preparation: A portion of the liver is homogenized in a cold buffer (e.g., phosphate buffer) and centrifuged to obtain the post-nuclear supernatant.

  • Assay Principle: The assay is based on the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ decomposition is measured by monitoring the decrease in absorbance at 240 nm.

  • Procedure:

    • A known amount of the liver homogenate is added to a quartz cuvette containing a buffered solution of H₂O₂.

    • The change in absorbance at 240 nm is recorded over a specific time period using a spectrophotometer.

  • Calculation: Catalase activity is calculated based on the rate of decrease in absorbance and is typically expressed as units per milligram of protein.

Comparative Efficacy

Direct comparative clinical trial data for the lipid-lowering efficacy of this compound versus Clofibrate is not available in the public domain.

Clofibrate: Clinical studies have demonstrated that Clofibrate is effective in lowering elevated serum triglycerides by reducing the very-low-density lipoprotein (VLDL) fraction.[1] Its effect on low-density lipoprotein (LDL) cholesterol is less pronounced, though it can be effective in patients with Type III hyperlipoproteinemia.[1]

Conclusion

This compound and Clofibrate represent two distinct approaches to lipid management. Clofibrate, a well-established fibrate, exerts its effects through the PPARα signaling pathway, a key regulator of lipid metabolism. In contrast, this compound operates via a PPARα-independent mechanism, inducing peroxisome proliferation and inhibiting cholesterol biosynthesis.

Preclinical comparative data in rats suggests that at equimolar doses that induce comparable peroxisome proliferation, this compound may be associated with greater toxicity, as evidenced by decreased body weight gain, reduced food consumption, and mortality at higher doses.[1] Both agents effectively increase liver weight and the number of peroxisomes.[1] A notable difference is the reported increase in liver catalase activity with this compound treatment.[1]

A significant gap in the current understanding of this compound is the lack of publicly available clinical trial data to establish its efficacy and safety profile in humans. Furthermore, the precise molecular target of this compound within the cholesterol biosynthesis pathway remains to be elucidated. This guide highlights the importance of further research to fully characterize the therapeutic potential and safety of this compound as a hypolipidemic agent.

References

A Prospective Comparative Guide for the Development of Novel Cetaben Analogs as Hypolipidemic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Cetaben Analog Series for Investigation

To explore the chemical space around the this compound scaffold, we propose a focused library of analogs based on systematic modifications of two key structural features: the N-alkyl chain and the amino linker. The rationale is to probe the impact of lipophilicity and spatial orientation of the pharmacophoric elements on the compound's biological activity.

Analog Series 1: Variation of the N-Alkyl Chain Length

This series will investigate the effect of the length of the lipophilic alkyl chain on hypolipidemic activity.

Compound Structure Rationale for Inclusion
This compound 4-(hexadecylamino)benzoic acidParent compound
Analog 1a 4-(dodecylamino)benzoic acidShorter alkyl chain to assess the lower limit of lipophilicity required for activity.
Analog 1b 4-(tetradecylamino)benzoic acidIntermediate chain length between dodecyl and hexadecyl.
Analog 1c 4-(octadecylamino)benzoic acidLonger alkyl chain to determine if activity increases with lipophilicity.

Analog Series 2: Modification of the Linker Region

This series will explore the impact of modifying the linker between the hexadecyl group and the benzoic acid moiety.

Compound Structure Rationale for Inclusion
This compound 4-(hexadecylamino)benzoic acidParent compound
Analog 2a 4-[(hexadecylamino)methyl]benzoic acidIntroduction of a methylene (B1212753) spacer to alter the geometry and flexibility.
Analog 2b 4-(N-hexadecylacetamido)benzoic acidConversion of the secondary amine to an amide to probe the importance of the hydrogen bond donor.

Comparative Data Summary (Hypothetical Data Template)

The following table is a template for summarizing the quantitative data that would be generated from the experimental evaluation of the proposed analogs. This structured presentation will facilitate a clear comparison and aid in the elucidation of structure-activity relationships.

CompoundMolecular FormulaMolecular Weight ( g/mol )In Vitro HMG-CoA Reductase Inhibition IC50 (µM)In Vivo % Cholesterol Reduction (Rat Model)In Vivo % Triglyceride Reduction (Rat Model)
This compound C23H39NO2361.56Data to be determinedData to be determinedData to be determined
Analog 1a C19H31NO2305.45Data to be determinedData to be determinedData to be determined
Analog 1b C21H35NO2333.51Data to be determinedData to be determinedData to be determined
Analog 1c C25H43NO2389.61Data to be determinedData to be determinedData to be determined
Analog 2a C24H41NO2375.59Data to be determinedData to be determinedData to be determined
Analog 2b C25H41NO3403.60Data to be determinedData to be determinedData to be determined

Experimental Protocols

To ensure the generation of reliable and comparable data, the following detailed experimental protocols are recommended for the key biological assays.

In Vivo Evaluation of Hypolipidemic Activity in a High-Fat Diet-Induced Hyperlipidemic Rat Model

Objective: To determine the efficacy of this compound analogs in reducing plasma total cholesterol and triglyceride levels in a diet-induced hyperlipidemic rat model.

Animals: Male Sprague-Dawley rats (200-250 g) will be used. Animals will be housed in a temperature-controlled environment with a 12-hour light/dark cycle and will have ad libitum access to food and water.

Induction of Hyperlipidemia:

  • Rats will be fed a high-fat diet (HFD) containing 20% fat, 1.5% cholesterol, and 0.5% cholic acid for 4 weeks to induce hyperlipidemia.

  • A control group will be maintained on a standard chow diet.

Drug Administration:

  • After the 4-week induction period, a baseline blood sample will be collected from the tail vein.

  • The HFD-fed rats will be randomly divided into treatment groups (n=8 per group), including a vehicle control group and groups for each this compound analog.

  • The test compounds will be suspended in a 0.5% carboxymethylcellulose (CMC) solution and administered orally by gavage once daily for 14 consecutive days at a dose of 50 mg/kg body weight. The vehicle control group will receive the 0.5% CMC solution only.

Blood Sampling and Lipid Analysis:

  • On day 15, after an overnight fast, blood samples will be collected via cardiac puncture under light anesthesia.

  • The blood will be centrifuged at 3000 rpm for 15 minutes to separate the plasma.

  • Plasma levels of total cholesterol (TC) and triglycerides (TG) will be determined using commercially available enzymatic kits following the manufacturer's instructions.

Data Analysis:

  • The percentage reduction in TC and TG will be calculated for each treatment group relative to the vehicle-treated HFD control group.

  • Statistical analysis will be performed using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test. A p-value of <0.05 will be considered statistically significant.

Visualizations

The following diagrams illustrate the proposed mechanism of action for this compound and a generalized workflow for its evaluation.

Cetaben_Mechanism_of_Action This compound This compound Cholesterol_Biosynthesis Cholesterol Biosynthesis Pathway This compound->Cholesterol_Biosynthesis Inhibits Peroxisome_Proliferation Peroxisome Proliferation (PPARα-independent) This compound->Peroxisome_Proliferation Induces HMG_CoA_Reductase HMG-CoA Reductase Plasma_Cholesterol Plasma Cholesterol Cholesterol_Biosynthesis->Plasma_Cholesterol Leads to Plasma_Triglycerides Plasma Triglycerides

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow Start Start: Propose Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis In_Vitro In Vitro Screening (e.g., HMG-CoA Reductase Assay) Synthesis->In_Vitro In_Vivo In Vivo Efficacy Studies (Hyperlipidemic Rat Model) In_Vitro->In_Vivo Active Compounds Data_Analysis Data Analysis and SAR Determination In_Vivo->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for the evaluation of this compound analogs.

References

Independent Verification of Cetaben's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Cetaben (sodium p-(hexadecylamino)benzoate) with established hypolipidemic agents. The information is intended to support independent verification and further research into novel anti-atherosclerotic therapies. Due to the limited availability of clinical data for this compound, this comparison primarily relies on its preclinical profile versus the established clinical performance of alternative treatments.

Mechanism of Action: A Novel Approach to Cholesterol Management

This compound distinguishes itself from mainstream lipid-lowering therapies through its unique mechanism of action. It functions as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol within cells.[1] By blocking this process, this compound is thought to reduce the accumulation of cholesterol esters in the arterial wall, a key event in the pathogenesis of atherosclerosis.[1]

In contrast, other major classes of hypolipidemic drugs target different pathways in cholesterol metabolism. Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. Fibrates activate PPARα, a transcription factor that modulates the expression of genes involved in lipid metabolism. Ezetimibe selectively inhibits the intestinal absorption of cholesterol. The newest class, PCSK9 inhibitors, are monoclonal antibodies that prevent the degradation of LDL receptors, thereby enhancing the clearance of LDL-cholesterol from the circulation.

Below is a diagram illustrating the proposed signaling pathway for this compound's mechanism of action.

Cetaben_Mechanism cluster_Cell Macrophage / Smooth Muscle Cell Free_Cholesterol Free Cholesterol ACAT ACAT Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Catalyzes Lipid_Droplet Lipid Droplet (Foam Cell Formation) Cholesteryl_Esters->Lipid_Droplet Accumulation This compound This compound This compound->ACAT Inhibits

Figure 1: Proposed Mechanism of Action of this compound.

Comparative Efficacy: Preclinical vs. Clinical Data

The therapeutic potential of this compound has been evaluated in preclinical models, primarily in hypercholesterolemic rabbits. These studies have demonstrated its ability to reduce plasma cholesterol and limit the development of atherosclerotic lesions.[1] However, to date, no clinical trial data for this compound in humans has been publicly reported. The following tables compare the available preclinical data for this compound with the established clinical efficacy of alternative therapies.

Table 1: Comparison of Lipid-Lowering Efficacy

Drug ClassCompound(s)Primary Mechanism of ActionLDL-C ReductionHDL-C ChangeTriglyceride ReductionData Source
ACAT Inhibitor This compound sodium Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT)DecreaseNot ReportedNot ReportedPreclinical (Rabbit)[1]
Statins Atorvastatin, Rosuvastatin, etc.HMG-CoA Reductase Inhibition30-60%Modest Increase10-30%Clinical Trials
Fibrates Fenofibrate, GemfibrozilPPARα Activation5-20%Increase20-50%Clinical Trials
Cholesterol Absorption Inhibitor EzetimibeNPC1L1 Inhibition15-22%Modest Increase5-10%Clinical Trials[2]
PCSK9 Inhibitors Alirocumab, EvolocumabPCSK9 Inhibition45-60%Modest Increase15-30%Clinical Trials[2]
ATP Citrate Lyase Inhibitor Bempedoic AcidACL Inhibition17-28%No significant changeModest DecreaseClinical Trials[2]

Table 2: Anti-Atherosclerotic Effects

CompoundEffect on Aortic Sterol DepositionIn Vitro ACAT Inhibition (Ki)Data Source
This compound sodium Decreased at 27 mg/kg/day7.4 x 10-5 MPreclinical (Rabbit)[1]

Experimental Protocols

For the independent verification of this compound's therapeutic potential, standardized experimental protocols are essential. Below are outlines for both preclinical and clinical evaluation of hypolipidemic and anti-atherosclerotic agents.

Preclinical Evaluation of a Hypolipidemic Agent (In Vivo Rabbit Model)

This protocol is based on the methodologies used in the preclinical studies of this compound.

  • Animal Model: Male New Zealand White rabbits are typically used. A state of hypercholesterolemia is induced by feeding them a high-cholesterol diet (e.g., chow supplemented with 0.5-2% cholesterol) for a specified period.[3]

  • Drug Administration: The test compound (e.g., this compound sodium) is administered orally at various doses (e.g., 27 mg/kg/day and 113 mg/kg/day) for the duration of the study.[1] A control group receives a placebo.

  • Blood Sampling and Lipid Analysis: Blood samples are collected at baseline and at regular intervals throughout the study. Plasma is analyzed for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays.

  • Atherosclerotic Lesion Assessment: At the end of the study, the animals are euthanized, and the aortas are excised. The extent of atherosclerotic lesions is quantified, for example, by staining with Sudan IV and measuring the percentage of the surface area covered by lesions.

  • Aortic Cholesterol Content: Aortic tissue is homogenized, and the total and esterified cholesterol content is determined to assess the direct effect of the drug on arterial lipid accumulation.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed effects compared to the control group.

Clinical Evaluation of a Hypolipidemic Agent (Phase III Clinical Trial)

This protocol outlines the key components of a typical Phase III clinical trial for a new lipid-lowering drug, based on established guidelines.[4]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study is the gold standard.

  • Patient Population: A large cohort of patients with hypercholesterolemia, with or without a history of atherosclerotic cardiovascular disease, is recruited. Inclusion and exclusion criteria are strictly defined.

  • Treatment: Patients are randomized to receive either the investigational drug at a specified dose or a matching placebo, in addition to standard-of-care therapy (e.g., a statin).

  • Primary Efficacy Endpoint: The primary endpoint is typically the percent change in LDL-cholesterol from baseline to a specified time point (e.g., 12 or 24 weeks).[4]

  • Secondary Efficacy Endpoints: These may include changes in other lipid parameters (total cholesterol, HDL-cholesterol, triglycerides, non-HDL-cholesterol, apolipoprotein B), as well as the incidence of major adverse cardiovascular events (MACE).

  • Safety and Tolerability: Adverse events are monitored and recorded throughout the study. Laboratory parameters (e.g., liver enzymes, creatine (B1669601) kinase) are regularly assessed.

  • Statistical Analysis: The study is powered to detect a statistically significant difference in the primary endpoint between the treatment and placebo groups.

The workflow for a typical clinical trial is depicted in the diagram below.

Clinical_Trial_Workflow cluster_Phase1 Phase I cluster_Phase2 Phase II cluster_Phase3 Phase III cluster_Regulatory Regulatory Review P1 Safety & Dosage P2 Efficacy & Side Effects P1->P2 P3 Large-Scale Efficacy & Safety P2->P3 RA FDA/EMA Review P3->RA

Figure 2: Typical Clinical Trial Workflow.

Conclusion

This compound presents a novel mechanism of action for the potential treatment of atherosclerosis. Preclinical data in rabbit models are promising, demonstrating both lipid-lowering and direct anti-atherosclerotic effects. However, the absence of human clinical trial data makes a direct comparison with established therapies challenging. Further investigation, including well-designed clinical trials, is necessary to independently verify its therapeutic potential and establish its safety and efficacy in humans. Researchers in drug development are encouraged to consider the ACAT inhibition pathway as a potentially valuable target for future anti-atherosclerotic therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Cetaben: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Cetaben, scientifically known as 4-(hexadecylamino)benzoic acid, a compound utilized for its hypolipidemic properties. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.

Understanding the Hazard Profile of this compound

This compound (4-(hexadecylamino)benzoic acid) is classified with several hazards that necessitate careful handling during disposal procedures. It is categorized as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory tract irritation.[1]

Table 1: Summary of this compound (4-(hexadecylamino)benzoic acid) Hazards

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[1]
Specific target organ toxicity, single exposureCategory 3May cause respiratory irritation.[1]

Given these properties, all handling and disposal steps must be conducted with appropriate personal protective equipment (PPE) and in designated areas to minimize exposure risk.

Experimental Protocol for the Disposal of this compound Waste

The following protocol outlines the step-by-step methodology for the collection and preparation of this compound waste for disposal. This procedure is designed to be conducted within a laboratory setting by trained personnel.

Materials:

  • Dedicated, leak-proof, and clearly labeled hazardous waste container (compatible with organic solids)

  • Personal Protective Equipment (PPE):

    • Safety goggles or face shield

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

  • Chemical fume hood

  • Waste labels

  • Spill containment kit

Procedure:

  • Preparation and PPE:

    • Before handling any this compound waste, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Conduct all waste handling procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams. It should be collected in a dedicated container.

    • Solid this compound waste (e.g., unused compound, contaminated consumables such as weigh boats or filter paper) should be placed directly into the designated solid waste container.

    • Solutions containing this compound should be collected in a designated liquid waste container, ensuring it is compatible with the solvent used.

  • Container Management:

    • Use a waste container that is in good condition, with a secure, tight-fitting lid.

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound (4-(hexadecylamino)benzoic acid)," and the associated hazards (e.g., "Toxic," "Irritant").

    • Keep the waste container closed at all times, except when adding waste.

  • Spill Management:

    • In the event of a spill, immediately alert others in the vicinity.

    • If safe to do so, contain the spill using a spill containment kit.

    • For solid spills, carefully sweep or scoop the material into the hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Final Disposal:

    • Store the sealed and labeled hazardous waste container in a designated, secure waste accumulation area, away from incompatible materials.

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[2]

    • Do not attempt to dispose of this compound waste down the drain or in the regular trash.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

CetabenDisposalWorkflow start Start: this compound Waste Generated ppe_check Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Work in Chemical Fume Hood ppe_check->fume_hood waste_container Select Labeled, Compatible Hazardous Waste Container fume_hood->waste_container segregate_waste Segregate this compound Waste (Solid or Liquid) waste_container->segregate_waste add_to_container Add Waste to Container segregate_waste->add_to_container seal_container Securely Seal Container add_to_container->seal_container label_container Ensure Proper Labeling: 'Hazardous Waste', Chemical Name, Hazards seal_container->label_container storage Store in Designated Waste Accumulation Area label_container->storage disposal_vendor Arrange for Pickup by Licensed Waste Disposal Vendor storage->disposal_vendor end End: Disposal Complete disposal_vendor->end

Caption: Workflow for the safe handling and disposal of this compound waste in a laboratory setting.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. It is imperative that all researchers and laboratory staff are trained on these protocols and have access to the necessary safety equipment.

References

Essential Safety and Handling Protocols for Cetaben in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of research chemicals is paramount to ensuring laboratory safety and data integrity. This document provides essential, immediate safety and logistical information for the handling of Cetaben, a non-fibrate hypolipidemic agent used for research purposes. It is critical to distinguish this research chemical from the commercially available emollient cream of the same name.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for handling this compound based on general laboratory safety principles for hazardous chemicals.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or other chemically resistant gloves.To provide a robust barrier against skin contact.
Eye and Face Protection Safety glasses with side shields or a face shield.To protect the eyes and face from splashes and airborne particles.
Body Protection A lab coat or disposable gown.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize inhalation exposure.

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectProcedure
Handling - Avoid direct contact with skin, eyes, and clothing. - Do not ingest or inhale. - Wash hands thoroughly after handling.
Storage - Store in a tightly sealed container. - Keep in a cool, dry, and well-ventilated area. - Store away from incompatible materials.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical. The following table outlines the initial steps to be taken.

Emergency SituationImmediate Action
Skin Contact - Immediately remove contaminated clothing. - Wash the affected area with soap and plenty of water. - Seek medical attention if irritation persists.
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. - Seek immediate medical attention.
Inhalation - Move the individual to fresh air. - If breathing is difficult, provide oxygen. - Seek medical attention.
Ingestion - Do not induce vomiting. - Rinse mouth with water. - Seek immediate medical attention.
Spill - Evacuate the area. - Wear appropriate PPE. - Absorb the spill with an inert material and place it in a sealed container for disposal. - Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Waste TypeDisposal Procedure
Unused this compound - Dispose of as hazardous chemical waste. - Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, lab coats, absorbent materials) - Place in a sealed, labeled container for hazardous waste disposal.

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (if available) and Standard Operating Procedures B Don Appropriate Personal Protective Equipment (PPE) A->B C Weigh and prepare this compound solution in a chemical fume hood B->C D Perform experimental procedure C->D E Decontaminate work surfaces D->E F Dispose of all waste in designated hazardous waste containers E->F G Doff PPE and wash hands thoroughly F->G

Caption: A logical workflow for the safe handling of this compound in a research laboratory, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.